N-propylcyclohexanamine hydrochloride
Description
BenchChem offers high-quality N-propylcyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylcyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-propylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYHRIWTZGXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-82-3 | |
| Record name | Cyclohexanamine, N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
N-Propylcyclohexanamine Hydrochloride: A Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-propylcyclohexanamine hydrochloride. The information is compiled from various chemical databases and supplier information. It is intended to serve as a valuable resource for professionals in research and development.
Core Physical and Chemical Properties
N-propylcyclohexanamine hydrochloride is the hydrochloride salt form of the parent compound N-propylcyclohexanamine. The addition of hydrochloric acid to the amine group results in a salt that typically presents as a solid with different physical properties from its free base form.
Table 1: Physical and Chemical Properties of N-Propylcyclohexanamine and its Hydrochloride Salt
| Property | Value | Source/Notes |
| Chemical Name | N-propylcyclohexanamine hydrochloride | IUPAC |
| Synonyms | N-Cyclohexyl-N-propylamine hydrochloride | ChemBridge |
| CAS Number | 3592-82-3 | Fluorochem[1], BLD Pharm[2] |
| Molecular Formula | C₉H₂₀ClN | Fluorochem[1] |
| Molecular Weight | 177.71 g/mol | BLD Pharm[2] |
| Appearance | Solid | ChemBridge[3] |
| Purity | 95% - 97% | ChemBridge[3], Fluorochem[1] |
| Melting Point | Data not available for the hydrochloride salt. The free base (N-propylcyclohexanamine) is a liquid. | |
| Boiling Point | Data not available for the hydrochloride salt. | |
| Solubility | No quantitative data available for the hydrochloride salt. General solubility of similar amine hydrochlorides suggests solubility in water. | |
| LogP (predicted) | 2.57 | ChemBridge (for the free base)[3] |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of a solid amine hydrochloride salt like N-propylcyclohexanamine hydrochloride.
Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry N-propylcyclohexanamine hydrochloride is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Solubility Determination (Shake-Flask Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for determining the equilibrium solubility of a substance.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Solvent Preparation: Prepare the desired solvents (e.g., deionized water, ethanol, phosphate-buffered saline at a specific pH).
-
Sample Preparation: An excess amount of N-propylcyclohexanamine hydrochloride is added to a known volume of each solvent in a screw-capped vial. The exact mass of the solid added is recorded.
-
Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The concentration of the dissolved N-propylcyclohexanamine hydrochloride in the filtrate is determined using a validated analytical method.
-
Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physical characterization of a chemical substance like N-propylcyclohexanamine hydrochloride.
Caption: Workflow for Physical Characterization.
References
An In-depth Technical Guide to N-propylcyclohexanamine Hydrochloride: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and potential biological significance of N-propylcyclohexanamine hydrochloride. The information is intended to support research and development activities involving this compound and its derivatives.
Chemical Structure and Properties
N-propylcyclohexanamine hydrochloride is the salt form of the secondary amine N-propylcyclohexanamine. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, which protonates the nitrogen atom, increasing the compound's polarity and water solubility.
The chemical structure of N-propylcyclohexanamine hydrochloride consists of a cyclohexane ring and a propyl group attached to a nitrogen atom, which is also bonded to a hydrogen atom and associated with a chloride ion.
Chemical Structure of N-propylcyclohexanamine Hydrochloride
Caption: Chemical structure of N-propylcyclohexanamine hydrochloride.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula (Free Base) | C₉H₁₉N | [1] |
| Molecular Weight (Free Base) | 141.26 g/mol | [1][2] |
| IUPAC Name (Free Base) | N-propylcyclohexanamine | [1] |
| SMILES (Free Base) | CCCNC1CCCCC1 | [1] |
| InChIKey (Free Base) | PXKCSKRXWAZGFK-UHFFFAOYSA-N | [1] |
| CAS Number (Free Base) | 3592-81-2 | [1] |
| CAS Number (Hydrochloride) | 3592-82-3 | [3] |
| Predicted XlogP (Free Base) | 2.5 | [4] |
Synthesis
Logical Workflow for a Potential Synthesis Route
Caption: A logical workflow for the synthesis of N-propylcyclohexanamine HCl.
Analytical Techniques
The analysis of N-propylcyclohexanamine hydrochloride typically involves a combination of spectroscopic and chromatographic methods to confirm its identity, purity, and quantity.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for N-propylcyclohexanamine hydrochloride is not publicly available, predicted spectra for similar compounds can provide an indication of the expected chemical shifts.[6]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring, the propyl chain, and the N-H proton. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms bonded to the nitrogen will be deshielded.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For amines, alpha-cleavage is a common fragmentation pathway.[7] The molecular ion peak for the free base (N-propylcyclohexanamine) would be at m/z 141.
Expected Fragmentation Pattern:
| m/z | Possible Fragment |
| 141 | [M]⁺ (Molecular ion of the free base) |
| 112 | [M - C₂H₅]⁺ |
| 98 | [M - C₃H₇]⁺ |
| 84 | [Cyclohexyl]⁺ |
| 56 | [C₄H₈]⁺ (from cyclohexyl ring fragmentation) |
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum of N-propylcyclohexanamine hydrochloride will exhibit characteristic absorption bands for the different functional groups present.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (for the secondary amine salt) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1550-1650 | N-H bend |
| 1440-1470 | C-H bend (methylene) |
Chromatographic Analysis
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-propylcyclohexanamine. Due to the polar nature of amines, which can lead to poor peak shape, derivatization is often employed to improve chromatographic performance.[8][9][10]
Experimental Protocol (General for Secondary Amines):
-
Sample Preparation: Dissolve a known amount of N-propylcyclohexanamine hydrochloride in a suitable solvent (e.g., methanol).
-
Derivatization (Optional): To improve peak shape and volatility, the amine can be derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 300°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of N-propylcyclohexanamine HCl.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of amines. As secondary amines often lack a strong chromophore, derivatization is commonly used to enable UV or fluorescence detection.[11][12][13][14]
Experimental Protocol (General for Secondary Amines with Pre-column Derivatization):
-
Sample and Standard Preparation: Prepare stock solutions of N-propylcyclohexanamine hydrochloride and a series of calibration standards in a suitable diluent (e.g., methanol/water).
-
Derivatization: A common derivatizing reagent for secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
To 100 µL of the sample or standard, add 100 µL of a borate buffer (pH 8.5).
-
Add 100 µL of FMOC-Cl solution in acetonitrile.
-
Vortex and allow the reaction to proceed for 15 minutes at room temperature.
-
Quench the reaction with an acidic solution.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or fluorescence detection.
-
Biological Activity and Significance
While there is limited specific information on the biological activity of N-propylcyclohexanamine hydrochloride, the broader class of cyclohexylamine derivatives has been investigated for various pharmacological properties. Some studies have reported that cyclohexylamine derivatives exhibit antimicrobial and acetylcholinesterase inhibitory activities.[15] Furthermore, the introduction of a cyclohexylamine moiety into other molecules has been shown to enhance their antiproliferative activity.[15] The potential for diverse biological activities makes this class of compounds an interesting scaffold for drug discovery and development.[16][17][18]
Logical Relationship of Compound Class to Potential Application
Caption: Relationship of cyclohexylamine derivatives to potential therapeutic applications.
Safety and Handling
Specific safety data for N-propylcyclohexanamine hydrochloride is not widely available. However, based on safety data sheets (SDS) for similar secondary amines, the following precautions should be taken:[19][20][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of N-propylcyclohexanamine hydrochloride. Further experimental work is necessary to fully characterize this compound and explore its potential applications.
References
- 1. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. N-propylcyclohexanamine hydrochloride | 3592-82-3 [amp.chemicalbook.com]
- 4. PubChemLite - N-propylcyclohexanamine hydrochloride (C9H19N) [pubchemlite.lcsb.uni.lu]
- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 6. hmdb.ca [hmdb.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of cyclohexylamine derivatives | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. angenechemical.com [angenechemical.com]
- 22. aksci.com [aksci.com]
N-propylcyclohexanamine hydrochloride CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-propylcyclohexanamine hydrochloride, a secondary amine salt with applications as a building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and includes spectroscopic data for characterization.
Chemical Identification and Properties
N-propylcyclohexanamine hydrochloride is the salt form of the secondary amine N-propylcyclohexanamine. The hydrochloride salt enhances its stability and aqueous solubility, making it more convenient for handling and use in various chemical reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | N-propylcyclohexanamine hydrochloride |
| CAS Number | 3592-82-3 |
| Molecular Formula | C₉H₂₀ClN |
| Molecular Weight | 178.72 g/mol |
| IUPAC Name | N-propylcyclohexan-1-amine;hydrochloride |
| Canonical SMILES | CCCNC1CCCCC1.Cl |
| InChI Key | MDSYHRIWTZGXNI-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| pKa (predicted) | 11.1 ± 0.2 |
| LogP (predicted) | 2.8 |
Synthesis of N-Propylcyclohexanamine Hydrochloride
The most common and efficient method for the synthesis of N-propylcyclohexanamine is through the reductive amination of cyclohexanone with n-propylamine. This is a two-step, one-pot reaction that first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The resulting free base is subsequently converted to its hydrochloride salt.
Experimental Protocol: Reductive Amination and Salt Formation
This protocol describes the synthesis of N-propylcyclohexanamine from cyclohexanone and n-propylamine, followed by its conversion to N-propylcyclohexanamine hydrochloride.
Materials and Reagents:
-
Cyclohexanone
-
n-Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
2.0 M Hydrogen Chloride in Diethyl Ether
-
Anhydrous Diethyl Ether
Procedure:
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add n-propylamine (1.1 eq) via syringe.
-
Add glacial acetic acid (1.2 eq) to the reaction mixture to catalyze the formation of the iminium ion.
-
Stir the solution at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude N-propylcyclohexanamine as an oil.
Step 2: Salt Formation
-
Dissolve the crude N-propylcyclohexanamine from Step 1 in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether to the stirred amine solution. A white precipitate of N-propylcyclohexanamine hydrochloride will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-propylcyclohexanamine hydrochloride.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of N-propylcyclohexanamine hydrochloride. Below are the expected spectral characteristics.
Table 3: Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the cyclohexyl ring protons. The N-H proton signal may be broad. |
| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the carbons of the cyclohexyl ring. |
| IR Spectroscopy | A broad N-H stretching band for the secondary amine salt in the region of 2400-3200 cm⁻¹. C-H stretching bands below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | The molecular ion peak for the free base (m/z = 141) may be observed. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an ethyl group. |
Biological Activity
While many arylcyclohexylamine derivatives are known for their pharmacological activity, particularly as NMDA receptor antagonists, there is limited specific information in the public domain regarding the biological activity or signaling pathways of N-propylcyclohexanamine hydrochloride itself.[1] Its primary utility is as an intermediate in the synthesis of more complex molecules that may be designed to interact with various biological targets. Research on the biological effects of related cyclohexylamine derivatives has explored antimicrobial and analgesic properties.[2][3]
Safety and Handling
N-propylcyclohexanamine hydrochloride should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
Logical Relationship Diagram for Synthesis
Caption: Logical relationships in the synthesis of N-propylcyclohexanamine HCl.
References
An In-depth Technical Guide on N-propylcyclohexanamine Hydrochloride: Molecular Weight and Formula
This guide provides a detailed overview of the molecular formula and molecular weight of N-propylcyclohexanamine hydrochloride, a compound of interest to researchers, scientists, and drug development professionals.
Molecular Composition and Weight
N-propylcyclohexanamine is a chemical compound with the molecular formula C9H19N[1]. Its hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl). This process results in the protonation of the amine group, forming a hydrochloride salt.
The molecular formula of N-propylcyclohexanamine hydrochloride is therefore C9H20ClN. To determine the molecular weight, the atomic weights of the constituent elements are summed:
-
Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu
-
Hydrogen (H): 20 atoms × 1.008 amu/atom = 20.160 amu
-
Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
The sum of these atomic weights gives the molecular weight of N-propylcyclohexanamine hydrochloride.
Data Presentation
For clarity and ease of comparison, the molecular information is summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-propylcyclohexanamine | C9H19N | 141.26 |
| N-propylcyclohexanamine Hydrochloride | C9H20ClN | 177.72 |
Logical Relationship: Formation of the Hydrochloride Salt
The formation of N-propylcyclohexanamine hydrochloride from its parent compound, N-propylcyclohexanamine, is a straightforward acid-base reaction. The basic nitrogen atom of the amine group accepts a proton (H+) from hydrochloric acid. This relationship can be visualized as a simple logical flow.
References
Technical Guide: Solubility Profile of N-propylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-propylcyclohexanamine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination. It includes qualitative solubility information, detailed experimental protocols for solubility assessment, and a standardized workflow to guide researchers in generating reliable and reproducible data.
Introduction to N-propylcyclohexanamine Hydrochloride
N-propylcyclohexanamine hydrochloride is a chemical compound belonging to the family of amine hydrochlorides. Its structure consists of a cyclohexane ring and a propylamino group, protonated with hydrochloric acid. The physicochemical properties of such compounds, particularly their solubility, are crucial in various research and development applications, including chemical synthesis, formulation development, and pharmacological studies. Understanding the solubility of N-propylcyclohexanamine hydrochloride in different solvent systems is a fundamental prerequisite for its effective use.
Solubility Data
As of the latest literature review, specific quantitative solubility data for N-propylcyclohexanamine hydrochloride remains largely unpublished. However, based on the general principles of amine hydrochlorides and the known properties of structurally similar compounds like cyclohexylamine, a qualitative solubility profile can be inferred. Amine hydrochlorides are salts, which generally exhibit increased solubility in polar solvents compared to their free amine counterparts.
Table 1: Qualitative Solubility Profile and Template for Experimental Data
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Temperature Dependence |
| Water | Expected to be soluble[1] | Data not available | Solubility likely increases with temperature |
| Ethanol | Expected to be soluble | Data not available | Solubility likely increases with temperature |
| Methanol | Expected to be soluble | Data not available | Solubility likely increases with temperature |
| Acetone | Sparingly soluble to insoluble | Data not available | - |
| Diethyl Ether | Expected to be insoluble[1] | Data not available | - |
| Dichloromethane | Expected to be sparingly soluble | Data not available | - |
This table serves as a template for recording experimentally determined solubility data.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed protocol for determining the thermodynamic solubility of N-propylcyclohexanamine hydrochloride. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.
3.1. Materials and Equipment
-
N-propylcyclohexanamine hydrochloride (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of N-propylcyclohexanamine hydrochloride of known concentrations in the chosen solvent. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of N-propylcyclohexanamine hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC).
-
Calculation: Use the calibration curve to determine the concentration of N-propylcyclohexanamine hydrochloride in the diluted sample. Calculate the solubility in the original saturated solution, taking the dilution factor into account.
3.3. Data Analysis and Reporting
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of N-propylcyclohexanamine hydrochloride.
Caption: Experimental workflow for thermodynamic solubility determination.
This detailed guide provides the necessary framework for researchers and professionals to accurately determine and understand the solubility of N-propylcyclohexanamine hydrochloride, a critical parameter for its successful application in various scientific endeavors.
References
Spectral Data of N-propylcyclohexanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for N-propylcyclohexanamine hydrochloride, a compound of interest in various research and development endeavors. Due to the limited availability of public experimental data for this specific salt, this guide presents a combination of data for the free base, N-propylcyclohexanamine, and predicted data for its hydrochloride form based on established spectroscopic principles. This document is intended to serve as a practical resource for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-propylcyclohexanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The formation of the hydrochloride salt from the free amine is expected to induce significant downfield shifts in the chemical shifts of the protons and carbons near the protonated nitrogen atom due to the deshielding effect of the positive charge.
Table 1: Predicted ¹H NMR Spectral Data for N-propylcyclohexanamine Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| NH ₂⁺ | 9.0 - 10.0 | Broad Singlet | - | 2 |
| CH -N | 3.0 - 3.3 | Multiplet | - | 1 |
| N-CH ₂-CH₂-CH₃ | 2.8 - 3.1 | Multiplet | - | 2 |
| Cyclohexyl CH ₂ (axial & equatorial) | 1.0 - 2.2 | Multiplet | - | 10 |
| N-CH₂-CH ₂-CH₃ | 1.5 - 1.8 | Sextet | ~7 | 2 |
| N-CH₂-CH₂-CH ₃ | 0.9 - 1.1 | Triplet | ~7 | 3 |
Table 2: Predicted ¹³C NMR Spectral Data for N-propylcyclohexanamine Hydrochloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H-N | 55 - 60 |
| N-C H₂-CH₂-CH₃ | 45 - 50 |
| Cyclohexyl C H₂ | 24 - 35 |
| N-CH₂-C H₂-CH₃ | 18 - 23 |
| N-CH₂-CH₂-C H₃ | 10 - 13 |
Infrared (IR) Spectroscopy
The IR spectrum of N-propylcyclohexanamine hydrochloride is expected to show characteristic absorption bands related to the presence of the ammonium group (N-H⁺) and the alkyl chains.
Table 3: Predicted IR Absorption Frequencies for N-propylcyclohexanamine Hydrochloride
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
| 2800 - 3200 | N-H⁺ stretching (broad) | Strong |
| 2930 - 2960 | C-H stretching (asymmetric) | Strong |
| 2850 - 2870 | C-H stretching (symmetric) | Strong |
| 1560 - 1620 | N-H⁺ bending | Medium |
| 1440 - 1470 | C-H bending | Medium |
| 1300 - 1000 | C-N stretching | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry of N-propylcyclohexanamine hydrochloride, likely performed on the free base after in-source deprotonation, would provide information on the molecular weight and fragmentation pattern of the parent molecule. The molecular weight of N-propylcyclohexanamine (C₉H₁₉N) is 141.26 g/mol .
Table 4: Predicted Mass Spectrometry Data for N-propylcyclohexanamine
| m/z | Proposed Fragment | Notes |
| 142 | [M+H]⁺ | Molecular ion peak (protonated) |
| 141 | [M]⁺ | Molecular ion peak |
| 112 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical |
| 98 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |
| 84 | [C₆H₁₂]⁺ | Cyclohexyl fragment |
| 56 | [C₃H₇N]⁺ | Propylamine fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for N-propylcyclohexanamine hydrochloride.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of N-propylcyclohexanamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent may affect the chemical shifts, particularly of the labile N-H protons.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-70 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to the free base.
-
ESI-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
-
GC-MS Protocol:
-
Sample Preparation: Dissolve the hydrochloride salt in a solvent and neutralize with a base (e.g., NaOH solution) to generate the free amine. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and inject it into the GC-MS.
-
GC Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and the expected fragmentation pathway in mass spectrometry.
Caption: Workflow for the spectroscopic analysis of N-propylcyclohexanamine hydrochloride.
An In-depth Technical Guide to the Safety and Handling of N-propylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific toxicological and physical data for N-propylcyclohexanamine hydrochloride is available in the public domain. This guide has been compiled using available data, information on structurally similar compounds, and general principles of chemical safety. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory guidelines.
Introduction
N-propylcyclohexanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical research and development. As with any chemical compound, a comprehensive understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known properties, potential hazards, and recommended handling protocols for N-propylcyclohexanamine hydrochloride.
Physicochemical and Toxicological Data
Quantitative data for N-propylcyclohexanamine hydrochloride is sparse. The following tables summarize the available information for the compound itself and for a closely related analog, Cyclohexanamine hydrochloride, to provide an indication of its potential properties.
Table 1: Physicochemical Properties of N-propylcyclohexanamine Hydrochloride and Related Compounds
| Property | N-propylcyclohexanamine Hydrochloride | N-propylcyclohexanamine (Free Base)[1] | Cyclohexanamine (Free Base)[2] |
| Molecular Formula | C₉H₂₀ClN | C₉H₁₉N | C₆H₁₃N |
| Molecular Weight | 177.72 g/mol | 141.27 g/mol | 99.17 g/mol |
| Melting Point | 249-250 °C | Not Available | -17.7 °C |
| Boiling Point | Not Available | Not Available | 134.5 °C |
| Density | Not Available | Not Available | 0.8647 g/cm³ |
| Solubility | Not Available | Not Available | Miscible in water |
Table 2: Toxicological Data
| Compound | Test | Species | Route | Dose | Reference |
| Cyclohexanamine hydrochloride | LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 720 mg/kg | [3] |
| N-propylcyclohexanamine hydrochloride | Not Available | - | - | - | - |
Note: The oral LD₅₀ for Cyclohexanamine hydrochloride suggests moderate acute toxicity. It is prudent to assume a similar or greater level of toxicity for N-propylcyclohexanamine hydrochloride in the absence of specific data.
Hazard Identification and GHS Classification
-
Skin Corrosion/Irritation: May cause skin irritation or burns upon prolonged contact.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.
-
Skin Sensitization: May cause an allergic skin reaction.
General hazards associated with secondary amines and their hydrochloride salts include:
-
Corrosivity: Amine hydrochlorides can be corrosive to metals and tissues.
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Causes irritation to the respiratory tract.
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to its potential corrosive and toxic properties, strict adherence to safety protocols is essential.
Experimental Workflow for Safe Handling
References
N-Propylcyclohexanamine Hydrochloride: A Technical Material Safety Data Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for N-propylcyclohexanamine hydrochloride (CAS No: 3592-82-3). The information is compiled and presented to meet the needs of professionals in research and development who handle this and structurally similar compounds. This document emphasizes quantitative data, experimental context, and clear visual representations of safety and handling protocols.
Chemical and Physical Properties
Quantitative data for N-propylcyclohexanamine hydrochloride is not extensively available in public literature. The following table includes data for the hydrochloride salt where specified, supplemented with computed data and experimental values for the free base, N-propylcyclohexanamine (CAS No: 3592-81-2), to provide a more complete profile. All data should be treated with the appropriate scientific caution.
| Property | Value | Source/Compound |
| Molecular Formula | C₉H₂₀ClN | N-propylcyclohexanamine hydrochloride[1] |
| Molecular Weight | 177.71 g/mol | N-propylcyclohexanamine hydrochloride |
| IUPAC Name | N-propylcyclohexanamine;hydrochloride | N-propylcyclohexanamine hydrochloride[1] |
| CAS Number | 3592-82-3 | N-propylcyclohexanamine hydrochloride[1] |
| Molecular Weight (Free Base) | 141.25 g/mol | N-propylcyclohexanamine (Computed by PubChem)[2] |
| XLogP3-AA (Free Base) | 2.5 | N-propylcyclohexanamine (Computed by XLogP3)[2] |
| Hydrogen Bond Donor Count (Free Base) | 1 | N-propylcyclohexanamine (Computed by Cactvs)[2] |
| Hydrogen Bond Acceptor Count (Free Base) | 1 | N-propylcyclohexanamine (Computed by Cactvs)[2] |
| Kovats Retention Index (Semi-standard non-polar) | 1086 | N-propylcyclohexanamine[2] |
Hazard Identification and Classification
N-propylcyclohexanamine hydrochloride is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 1 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |
GHS Pictograms:
GHS07: Harmful/Irritant[1]
Signal Word:
Warning[1]
Toxicological Information
Detailed toxicological studies specifically for N-propylcyclohexanamine hydrochloride are not widely published. The hazard classification suggests that the primary routes of concern are ingestion, skin contact, and eye contact.
| Toxicological Endpoint | Result | Species | Method |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Data not available | Data not available |
| Skin Irritation | Causes skin irritation (H315) | Data not available | Data not available |
| Eye Irritation | Causes serious eye irritation (H319) | Data not available | Data not available |
General Experimental Protocol for Acute Oral Toxicity (OECD 423)
As specific experimental details for this compound are unavailable, a standard protocol is described for context.
The Acute Oral Toxicity (Acute Toxic Class Method) study is typically conducted in a stepwise procedure using a small number of animals per step. The method involves the administration of the test substance in graduated doses to several groups of experimental animals.
-
Test Animals: Usually, rodents such as rats or mice are used. Animals are fasted prior to dosing.
-
Dose Administration: The substance is administered orally by gavage in a single dose. The dose volume is kept small.
-
Stepwise Procedure: The study starts with a dose expected to be moderately toxic. The survival or death of the animals determines the next step. If animals survive, a higher dose is used in the next step. If animals die, a lower dose is used.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The endpoint of the study is the estimation of the LD50 (the dose that is lethal to 50% of the test population) and the GHS classification for acute oral toxicity.
Handling, Storage, and First Aid
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of N-propylcyclohexanamine hydrochloride.
Caption: A flowchart illustrating the key steps for safe handling, storage, and disposal of N-propylcyclohexanamine hydrochloride.
First Aid Measures
The following table summarizes the recommended first aid procedures in case of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of water and soap.[3] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Logical Flow of Hazard Assessment
The process of determining the safety precautions for a chemical like N-propylcyclohexanamine hydrochloride follows a logical progression from identification to risk management.
Caption: A diagram showing the sequential steps involved in assessing and managing chemical hazards.
Environmental Information
There is currently a lack of specific data on the ecotoxicity of N-propylcyclohexanamine hydrochloride. As a general precaution for amines, discharge into the environment should be avoided as they can be harmful to aquatic life.[5]
Disclaimer
This document is intended for informational purposes for trained professionals and is not a substitute for a certified Safety Data Sheet (SDS) from the manufacturer. The information is based on publicly available data for N-propylcyclohexanamine hydrochloride and structurally related compounds. Users should always consult the original SDS and follow all applicable local, state, and federal regulations for chemical handling and safety.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of N-Propylcyclohexanamine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The N-propylcyclohexanamine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly those targeting the central nervous system. Derivatives of this core structure have demonstrated significant biological activity, with a notable focus on their interaction with dopamine receptors. This technical guide provides an in-depth analysis of the synthesis, pharmacological activity, and structure-activity relationships of N-propylcyclohexanamine derivatives, with a special emphasis on their role as dopamine D4 receptor partial agonists.
Quantitative Analysis of Receptor Binding Affinities
The affinity of N-propylcyclohexanamine derivatives for dopamine receptors is a key determinant of their pharmacological profile. The following tables summarize the binding affinities (Ki) of various N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines for the dopamine D4 receptor, as well as their selectivity over other dopamine receptor subtypes.
Table 1: Binding Affinities (Ki) of N-n-Propyl-3-phenylpiperidine Derivatives at the Dopamine D4 Receptor
| Compound | Substitution on Phenyl Ring | Ki (nM) for D4 Receptor |
| 1 | m,p-dimethyl | 1.5 |
| 2a | o-methyl | 25.0 |
| 2b | m-methyl | 3.2 |
| 2c | p-methyl | 4.1 |
| 2d | unsubstituted | 8.0 |
Table 2: Binding Affinities (Ki) of N-n-Propyl-3-cyclohexylpiperidine Derivatives at the Dopamine D4 Receptor
| Compound | Cyclohexyl Ring Configuration | Ki (nM) for D4 Receptor |
| 3a | cis | 1.2 |
| 3b | trans | 0.8 |
| 3c | cis | 2.1 |
| 3d | trans | 0.5 |
Experimental Protocols
A clear understanding of the methodologies used to synthesize and evaluate these compounds is crucial for reproducibility and further development.
General Synthesis of N-n-Propyl-3-arylpiperidines
A common synthetic route to N-n-propyl-3-arylpiperidines involves the following key steps:
-
Starting Material: The synthesis typically begins with a substituted 3-phenylpiperidine.
-
N-Alkylation: The secondary amine of the piperidine ring is alkylated with 1-iodopropane in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).
-
Purification: The crude product is purified using column chromatography on silica gel.
Dopamine D4 Receptor Binding Assay
The affinity of the synthesized compounds for the dopamine D4 receptor is determined through radioligand binding assays.
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of N-propylcyclohexanamine derivatives are mediated through specific signaling pathways. As partial agonists at the dopamine D4 receptor, these compounds modulate downstream signaling cascades.
The experimental workflow for determining the binding affinity of these derivatives is a multi-step process.
Structure-Activity Relationships (SAR)
The investigation of various N-propylcyclohexanamine derivatives has revealed key structural features that govern their affinity and efficacy at the dopamine D4 receptor.
-
N-Propyl Group: The N-n-propyl substituent is crucial for high affinity at the D4 receptor.
-
Cyclohexyl vs. Phenyl Ring: Replacing the phenyl ring with a cyclohexyl ring generally leads to an increase in binding affinity, suggesting that a simple hydrophobic interaction may be more favorable than a π-π interaction with the receptor's binding pocket.
-
Substitution on the Aromatic Ring: For the 3-phenylpiperidine derivatives, dimethyl substitution on the phenyl ring, particularly in the m,p-positions, results in high affinity and selectivity for the D4 receptor. However, even unsubstituted phenylpiperidines retain significant affinity, indicating that while substitution can enhance binding, it is not an absolute requirement.
N-Propylcyclohexanamine Analogs: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylcyclohexanamine and its analogs represent a class of organic compounds with significant potential for therapeutic development. Structurally related to arylcyclohexylamines, these molecules have garnered interest for their modulatory effects on key central nervous system targets. This technical guide provides an in-depth overview of the pharmacology, potential therapeutic applications, and experimental evaluation of N-propylcyclohexanamine analogs, with a focus on their interactions with the N-methyl-D-aspartate (NMDA) receptor, dopamine transporter (DAT), and serotonin transporter (SERT).
The primary mechanism of action for many arylcyclohexylamines is the antagonism of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Additionally, some analogs exhibit affinity for monoamine transporters, suggesting a broader pharmacological profile that could be leveraged for various therapeutic effects.[3] This guide will synthesize the available data to provide a comprehensive resource for researchers exploring the therapeutic landscape of N-propylcyclohexanamine analogs.
Pharmacological Profile and Mechanism of Action
The therapeutic potential of N-propylcyclohexanamine analogs is intrinsically linked to their interaction with specific molecular targets in the central nervous system. The primary target identified for the broader class of arylcyclohexylamines is the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.[1][4]
NMDA Receptor Antagonism
N-propylcyclohexanamine analogs are expected to act as non-competitive antagonists at the NMDA receptor. By binding to the PCP site, these compounds allosterically inhibit the flow of ions through the channel, thereby modulating glutamatergic neurotransmission. The structure-activity relationship (SAR) for N-alkyl substituted 1-phenylcyclohexylamines at the NMDA receptor indicates that the length of the alkyl chain influences potency. While an N-ethyl group tends to increase potency compared to an N-methyl group, further lengthening the chain to an n-propyl group results in a slight decrease in potency, though it remains comparable to that of phencyclidine (PCP).[5] This suggests that N-propylcyclohexanamine analogs are potent NMDA receptor antagonists.
Signaling Pathway of NMDA Receptor Antagonism by N-Propylcyclohexanamine Analogs
Caption: NMDA receptor antagonism by N-propylcyclohexanamine analogs.
Dopamine and Serotonin Transporter Inhibition
Certain arylcyclohexylamine derivatives have been shown to interact with the dopamine transporter (DAT) and, to a lesser extent, the serotonin transporter (SERT).[6][7] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can produce stimulant and antidepressant effects. The affinity for these transporters is highly dependent on the specific substitutions on the cyclohexyl and phenyl rings, as well as the nature of the amine substituent. The potential for dual NMDA receptor antagonism and dopamine reuptake inhibition makes this class of compounds particularly interesting for conditions where both pathways are implicated, such as depression and neurodegenerative diseases.
Quantitative Pharmacological Data
While specific quantitative data for a wide range of N-propylcyclohexanamine analogs are not extensively available in the public domain, the following table summarizes the binding affinities of structurally related 1-phenylcyclohexylamine analogs. This data provides a valuable reference point for understanding the expected pharmacological profile of N-propyl substituted derivatives.
| Compound | N-Substituent | Phenyl Ring Substituent | NMDA Receptor (PCP Site) Kᵢ (nM) | Dopamine Transporter (DAT) Kᵢ (nM) | Sigma-1 Receptor Kᵢ (nM) |
| 1-Phenylcyclohexylamine (PCA) | -H | None | 130[4] | >10,000 | 3,300 |
| Phencyclidine (PCP) | Piperidine | None | 5.7[4] | 134 | 2.9 |
| 3-MeO-PCP | Piperidine | 3-methoxy | 20[6] | 2,070 | 42[6] |
| 4-MeO-PCP | Piperidine | 4-methoxy | 1400 | 4,430 | 4,430 |
| N-Ethyl-1-phenylcyclohexylamine (Eticyclidine, PCE) | Ethyl | None | Lower than PCP (more potent)[5] | - | - |
| N-Propyl-1-phenylcyclohexylamine (PCPr) | Propyl | None | Similar to PCP[5] | - | - |
Note: A lower Kᵢ value indicates a higher binding affinity.
Potential Therapeutic Applications
Based on their primary mechanisms of action, N-propylcyclohexanamine analogs hold promise for a variety of therapeutic areas:
-
Neurodegenerative Diseases: The excitotoxicity mediated by over-activation of NMDA receptors is a key pathological feature in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The NMDA receptor antagonistic properties of N-propylcyclohexanamine analogs could offer neuroprotection by mitigating this excitotoxic damage.
-
Depression: The rapid-acting antidepressant effects of the NMDA receptor antagonist ketamine have paved the way for exploring other compounds with a similar mechanism. The potential for dual NMDA receptor antagonism and dopamine reuptake inhibition could offer a synergistic antidepressant effect with a potentially improved side-effect profile.
-
Neuropathic Pain: NMDA receptors play a crucial role in central sensitization, a key mechanism underlying the development and maintenance of chronic neuropathic pain. By blocking these receptors, N-propylcyclohexanamine analogs could be effective in alleviating this often difficult-to-treat pain condition.
-
Anesthesia: Arylcyclohexylamines like phencyclidine were initially developed as anesthetic agents. N-propylcyclohexanamine analogs may possess similar properties, potentially offering a different pharmacokinetic or pharmacodynamic profile.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of N-propylcyclohexanamine analogs.
NMDA Receptor ([³H]TCP) Binding Assay[4]
This assay determines the binding affinity of test compounds for the PCP site on the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.
-
The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of test compound at various concentrations, 50 µL of [³H]TCP (final concentration ~1-2 nM), and 400 µL of the membrane preparation.
-
Define non-specific binding using a high concentration of a known ligand like MK-801 (e.g., 10 µM).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Dopamine Transporter ([³H]WIN 35,428) Binding Assay[4]
This assay measures the affinity of compounds for the dopamine transporter.
-
Membrane Preparation:
-
Homogenize rat striatal tissue in an ice-cold buffer containing 50 mM Tris-HCl and 120 mM NaCl (pH 7.4).
-
Centrifuge at 48,000 x g for 10 minutes at 4°C.
-
Wash the pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.25 mg/mL.
-
-
Binding Assay:
-
To each well of a 96-well plate, add the test compound, [³H]WIN 35,428 (final concentration ~2-3 nM), and the membrane preparation.
-
Define non-specific binding using a high concentration of a known DAT inhibitor like cocaine or nomifensine (e.g., 10 µM).
-
Incubate the plate on ice (0-4°C) for 2-3 hours.
-
Terminate the assay by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify radioactivity as described above.
-
Calculate IC₅₀ and Kᵢ values.
-
Experimental Workflow for In Vitro Pharmacological Profiling
Caption: General experimental workflow for profiling N-propylcyclohexanamine analogs.
Conclusion
N-propylcyclohexanamine analogs represent a promising class of compounds with the potential for development into novel therapeutics for a range of central nervous system disorders. Their primary activity as NMDA receptor antagonists, coupled with potential modulatory effects on dopamine and serotonin transporters, provides a strong rationale for their further investigation. The data from structurally related compounds, along with established experimental protocols, offer a solid foundation for future research in this area. A thorough understanding of the structure-activity relationships will be crucial in designing analogs with optimized potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for debilitating neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure Activity of PCP analogs [erowid.org]
- 6. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 7. Methoxetamine - Wikipedia [en.wikipedia.org]
N-Propylcyclohexanamine: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Propylcyclohexanamine, a secondary amine featuring a cyclohexane ring, is a valuable and versatile building block in the toolkit of organic chemists. Its unique structural characteristics and reactivity profile make it an important intermediate in the synthesis of a diverse range of organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis of N-propylcyclohexanamine and explores its utility as a scaffold for the construction of more complex molecular architectures.
Physicochemical Properties
A clear understanding of the physical and chemical properties of N-propylcyclohexanamine is fundamental to its application in synthesis. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₉N[1] |
| Molecular Weight | 141.25 g/mol [1] |
| CAS Number | 3592-81-2[1] |
| IUPAC Name | N-propylcyclohexanamine[1] |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Synthesis of N-Propylcyclohexanamine
The most common and efficient method for the synthesis of N-propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
A general workflow for the synthesis of N-propylcyclohexanamine is depicted below.
Caption: General workflow for the synthesis of N-propylcyclohexanamine via reductive amination.
Experimental Protocol: Reductive Amination of Cyclohexanone
The following protocol is a representative example for the synthesis of N-propylcyclohexanamine.
Materials:
-
Cyclohexanone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or a suitable hydrogenation catalyst (e.g., Pd/C) and hydrogen source
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of cyclohexanone (1.0 equivalent) in dichloromethane, add propylamine (1.0-1.2 equivalents).
-
The reaction mixture is stirred at room temperature for a period of time to allow for the formation of the imine intermediate.
-
In a separate flask, a solution or slurry of the reducing agent is prepared. For sodium triacetoxyborohydride, it is typically added portion-wise to the reaction mixture. For catalytic hydrogenation, the reaction mixture is transferred to a suitable pressure vessel containing the catalyst.
-
The reduction is carried out until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure N-propylcyclohexanamine.
Note: Reaction conditions, including solvent, temperature, and choice of reducing agent, may be optimized to improve yield and purity.
N-Propylcyclohexanamine as a Building Block in Organic Synthesis
While direct, extensively documented applications of N-propylcyclohexanamine as a building block in the synthesis of specific, complex bioactive molecules are not widespread in readily available literature, its chemical nature as a secondary amine provides clear pathways for its utilization in organic synthesis. The nucleophilic nitrogen atom and the presence of an N-H bond allow it to readily participate in a variety of chemical transformations.
Potential Synthetic Applications
The following diagram illustrates the potential reactivity of N-propylcyclohexanamine with various electrophiles to form a range of functionalized derivatives.
Caption: Potential synthetic transformations of N-propylcyclohexanamine.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents would yield tertiary amines. These products could be of interest in materials science or as intermediates for quaternary ammonium salts.
-
N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding amides. Amide functionalities are prevalent in a vast number of pharmaceutical compounds.
-
N-Sulfonylation: Reaction with sulfonyl chlorides would lead to the formation of sulfonamides, a class of compounds with a rich history in medicinal chemistry, including antibacterial and diuretic agents.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl-N-propylcyclohexanamines. This would open avenues to a wide range of derivatives with potential applications in medicinal chemistry and materials science.
-
Use in Multicomponent Reactions: Secondary amines are often key components in multicomponent reactions (MCRs), such as the Mannich reaction, which are powerful tools for the rapid generation of molecular complexity from simple starting materials.
Applications in Drug Discovery and Agrochemicals
While specific examples detailing the synthesis of commercial drugs or agrochemicals starting from N-propylcyclohexanamine are not prominently featured in the literature, the cyclohexylamine scaffold is a known pharmacophore. Derivatives of cyclohexylamine have been investigated for a range of biological activities. The N-propyl group can modulate the lipophilicity and steric properties of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile.
The synthesis of propesticides, which are derivatives of active pesticides that are converted to the active form in the target organism, is an important strategy in modern agrochemical design.[2] The chemical handles available on N-propylcyclohexanamine make it a candidate for derivatization in such a strategy.
Conclusion
N-Propylcyclohexanamine is a readily accessible secondary amine with significant potential as a building block in organic synthesis. Its synthesis is straightforward, and its reactivity allows for a wide range of derivatizations. While its direct application in the synthesis of blockbuster drugs or widely used agrochemicals is not extensively documented, its structural features make it a valuable starting material for the exploration of new chemical space in drug discovery and materials science. Further research into the reactions and applications of this versatile molecule is warranted to fully unlock its potential.
References
An In-depth Technical Guide to the Discovery and History of N-propylcyclohexanamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propylcyclohexanamine and its derivatives, particularly the arylcyclohexylamines, represent a significant class of psychoactive compounds with a rich history rooted in the mid-20th century pharmaceutical exploration of anesthetics. This guide details the discovery, historical development, and pharmacological profile of these compounds. The primary mechanism of action for the arylcyclohexylamine derivatives, such as 1-phenyl-N-propylcyclohexanamine (PCPr), is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This interaction blocks the influx of calcium ions, leading to dissociative anesthetic, analgesic, and psychotomimetic effects. This document provides a comprehensive overview of the synthetic chemistry, structure-activity relationships, and the downstream signaling consequences of NMDA receptor blockade by these compounds.
Discovery and Historical Development
The story of N-propylcyclohexanamine compounds is intrinsically linked to the pioneering research on arylcyclohexylamines at Parke-Davis Laboratories in the 1950s and 1960s. The initial breakthrough came with the synthesis of phencyclidine (PCP) in 1956 by Dr. Victor Maddox.[1] This discovery was part of a broader investigation into synthetic analgesics.
The foundational work that introduced a variety of 1-arylcyclohexylamines, including the n-propyl derivative, was published in 1965 by Maddox, Godefroi, and Parcell in the Journal of Medicinal Chemistry.[2][3] This seminal paper described the synthesis of phencyclidine and other 1-arylcyclohexylamines, which were evaluated as central nervous system depressants.[1] The research at Parke-Davis aimed to develop safer anesthetic agents, leading to the synthesis of ketamine from a PCP analog in 1962.[3]
While these compounds were initially explored for their therapeutic potential, particularly as anesthetics, their powerful psychotomimetic effects limited their clinical utility and led to their classification as controlled substances. In the late 1990s, N-propyl-1-phenylcyclohexanamine (PCPr) emerged as a designer drug in Europe.[4]
Chemical Synthesis and Structure
The core structure of these compounds consists of a cyclohexylamine ring with a propyl group attached to the nitrogen atom. The pharmacologically significant derivatives typically feature an aryl group, most commonly a phenyl ring, attached to the first carbon of the cyclohexyl ring.
General Synthetic Route
The synthesis of 1-arylcyclohexylamines, as described by Maddox et al. (1965), generally involves the reaction of a 1-(substituted-amino)cyclohexanecarbonitrile with a Grignard reagent.[1]
Experimental Protocol: Synthesis of 1-(1-phenylcyclohexyl)propylamine (a representative N-propylcyclohexanamine derivative)
-
Step 1: Formation of the Grignard Reagent. Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.
-
Step 2: Reaction with the Nitrile. The Grignard reagent is then added to a solution of 1-(propylamino)cyclohexanecarbonitrile in an appropriate solvent, such as benzene or toluene.
-
Step 3: Hydrolysis. The resulting complex is hydrolyzed with an aqueous acid solution, typically hydrochloric acid.
-
Step 4: Isolation and Purification. The product is then isolated by extraction and purified by distillation or crystallization.
Note: This is a generalized protocol based on the descriptions in the 1965 Maddox et al. paper. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for each specific analog.
Pharmacology and Mechanism of Action
The primary pharmacological target of arylcyclohexylamine derivatives of N-propylcyclohexanamine is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[5]
NMDA Receptor Antagonism
These compounds act as non-competitive antagonists, binding to a site within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[6][7] This binding event physically blocks the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its co-agonists, glutamate and glycine.[8] This blockade of cation influx leads to the characteristic dissociative anesthetic and psychotomimetic effects.[5]
Downstream Signaling Pathways
The antagonism of the NMDA receptor by N-propylcyclohexanamine derivatives initiates a cascade of downstream signaling events. By blocking the inhibitory effects of NMDA receptors on GABAergic interneurons, these compounds can lead to a paradoxical surge in glutamate release in certain brain regions. This glutamate surge then preferentially activates AMPA receptors, leading to:
-
Increased Brain-Derived Neurotrophic Factor (BDNF) expression: This neurotrophin is crucial for neuronal survival, growth, and synaptic plasticity.
-
Activation of the Mammalian Target of Rapamycin (mTOR) pathway: This pathway is a key regulator of protein synthesis, which is essential for synaptogenesis and long-term potentiation.
-
Inhibition of Glycogen Synthase Kinase 3 (GSK-3): This enzyme is implicated in the pathophysiology of mood disorders.
The interplay of these pathways is thought to underlie both the acute psychoactive effects and the potential therapeutic applications of these compounds, such as the rapid antidepressant effects observed with ketamine.
Quantitative Pharmacological Data
While extensive quantitative data for N-propylcyclohexanamine and its direct derivatives are not widely available in the public domain, data from related arylcyclohexylamines provide insight into their potency at the NMDA receptor. The binding affinity (Ki) and functional inhibition (IC50) are key metrics used to quantify this interaction.
| Compound | Receptor/Assay | Value | Species | Reference |
| Amino-alkyl-cyclohexanes (general class) | NMDA Receptor ([3H]-(+)-MK-801 binding) | Ki: 1.5 - 143 µM | Rat | [9] |
| Amino-alkyl-cyclohexanes (general class) | NMDA-induced currents (electrophysiology) | IC50: 1.3 - 245 µM | Rat | [9] |
| Phencyclidine (PCP) | NMDA Receptor | - | - | [6][7] |
| Ketamine | NMDA Receptor | - | - | [3] |
Experimental Protocols
NMDA Receptor Binding Assay
The affinity of N-propylcyclohexanamine derivatives for the NMDA receptor can be determined using a competitive radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.
-
Materials:
-
Rat brain membrane homogenate (source of NMDA receptors).
-
[3H]-(+)-MK-801 or [3H]TCP (radioligands that bind to the PCP site).
-
Test compound (e.g., N-propyl-1-phenylcyclohexanamine).
-
Incubation buffer (e.g., Tris-HCl).
-
Scintillation fluid.
-
Glass fiber filters.
-
-
Procedure:
-
Aliquots of the brain membrane homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature and for a set duration to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The N-propylcyclohexanamine compounds, as part of the broader class of arylcyclohexylamines, have a significant place in the history of medicinal chemistry and neuropharmacology. Originating from the quest for novel anesthetics, their potent activity as NMDA receptor antagonists has made them valuable tools for studying glutamatergic neurotransmission and the pathophysiology of various neurological and psychiatric disorders. While their clinical applications have been hampered by their psychotomimetic side effects, the ongoing research into the downstream signaling pathways they modulate continues to provide valuable insights into brain function and potential new therapeutic targets. This guide provides a foundational understanding of these compounds for professionals in drug discovery and development, highlighting their historical context, mechanism of action, and the experimental approaches used to characterize them.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ketamine – An Imperfect Wonder Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular biology of PCP and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-propylcyclohexanamine Hydrochloride via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-propylcyclohexanamine hydrochloride, a secondary amine salt of interest in pharmaceutical and chemical research. The synthesis is achieved through a one-pot reductive amination of cyclohexanone with propylamine, followed by conversion to the hydrochloride salt. This application note details the reaction principle, experimental protocols, and expected data, offering a practical resource for laboratory synthesis.
Introduction
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds, providing a direct route to primary, secondary, and tertiary amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction of this intermediate. This method is favored for its operational simplicity and the commercial availability of a wide range of starting materials. N-propylcyclohexanamine is a secondary amine that can serve as a building block in the synthesis of various target molecules in drug discovery and development. Its hydrochloride salt offers improved stability and handling characteristics compared to the free base.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product, N-propylcyclohexanamine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) |
| Cyclohexanone | C₆H₁₀O | 98.14 | Liquid |
| Propylamine | C₃H₉N | 59.11 | Liquid |
| N-propylcyclohexanamine | C₉H₁₉N | 141.26[1] | Liquid (predicted) |
| N-propylcyclohexanamine HCl | C₉H₂₀ClN | 177.72 | Solid (expected) |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of N-propylcyclohexanamine and its subsequent conversion to the hydrochloride salt.
Part 1: Synthesis of N-propylcyclohexanamine via Reductive Amination
This protocol is based on established procedures for reductive amination using sodium borohydride as the reducing agent.
Materials and Reagents:
-
Cyclohexanone
-
Propylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).
-
Dissolve the cyclohexanone in methanol.
-
Add propylamine (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirring solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylcyclohexanamine as an oil.
Expected Yield:
Yields for reductive aminations of cyclohexanone with primary aliphatic amines can vary, but are often in the range of 70-90%.[2]
Part 2: Synthesis of N-propylcyclohexanamine Hydrochloride
Materials and Reagents:
-
N-propylcyclohexanamine (from Part 1)
-
Hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution)
-
Anhydrous diethyl ether
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude N-propylcyclohexanamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete.
-
Continue stirring in the ice bath for an additional 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the N-propylcyclohexanamine hydrochloride salt under vacuum to a constant weight.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of N-propylcyclohexanamine HCl.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-propylcyclohexanamine HCl.
References
Application Notes and Protocols for the Reductive Amination of Cyclohexanone with Propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, proving indispensable in the synthesis of a myriad of pharmaceutical compounds and functional materials. This document provides a comprehensive protocol for the synthesis of N-propylcyclohexylamine via the reductive amination of cyclohexanone with propylamine. Detailed methodologies for the reaction, workup, and purification are presented, alongside a summary of reaction parameters and expected outcomes. Furthermore, a logical workflow of the experimental process is illustrated to facilitate clear understanding and execution.
Introduction
The reductive amination of ketones and aldehydes is a powerful and versatile method for the synthesis of secondary and tertiary amines. The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. This one-pot procedure is highly favored due to its efficiency and avoidance of the over-alkylation issues often encountered in direct alkylation of amines.[1] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity.[1] The choice of reducing agent and solvent system is critical for optimizing the reaction yield and minimizing side products.
This application note details a specific protocol for the reductive amination of cyclohexanone with propylamine to yield N-propylcyclohexylamine, a valuable building block in organic synthesis.
Reaction Scheme
The overall transformation is as follows:
The reaction proceeds in two main steps:
-
Imine Formation: Cyclohexanone reacts with propylamine in a slightly acidic medium to form the corresponding N-propylcyclohexanimine intermediate.
-
Reduction: The imine intermediate is then reduced by a hydride-based reducing agent to the final product, N-propylcyclohexylamine.
Experimental Protocol
This protocol provides a detailed procedure for the reductive amination of cyclohexanone with propylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Cyclohexanone (99%)
-
Propylamine (99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq.). Dissolve the cyclohexanone in anhydrous dichloromethane (DCM) (approximately 5-10 mL per mmol of cyclohexanone).
-
Amine Addition: Add propylamine (1.1 eq.) to the stirred solution at room temperature.
-
Cooling: Place the reaction flask in an ice bath to cool the mixture to 0 °C.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-propylcyclohexylamine can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of cyclohexanone with propylamine.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Cyclohexanone | 1.0 equivalent | Starting ketone. |
| Propylamine | 1.1 equivalents | Primary amine. |
| Reagents & Solvents | ||
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 equivalents |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling is important. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC-MS. |
| Workup & Purification | ||
| Quenching Agent | Saturated NaHCO₃ solution | To neutralize the acid. |
| Purification Method | Fractional Distillation or Column Chromatography | To obtain the pure product. |
| Expected Outcome | ||
| Product | N-propylcyclohexylamine | |
| Yield | 75-90% | Typical isolated yield. |
Logical Workflow
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Experimental workflow for the reductive amination.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of reductive amination.
Caption: Mechanism of reductive amination.
References
N-propylcyclohexanamine hydrochloride in the synthesis of 7-azaindole derivatives
Application Notes and Protocols for the Synthesis of 7-Azaindole Derivatives
Note: Initial literature searches did not yield specific protocols for the use of . Therefore, this document details a widely utilized and well-documented alternative: the Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) for the synthesis of 4-amino-7-azaindole derivatives. This method is of significant interest to researchers in drug discovery and medicinal chemistry.
Introduction
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, serving as bioisosteres of indoles.[1] The incorporation of a nitrogen atom in the six-membered ring modifies the electronic properties and provides an additional hydrogen bond acceptor, which can enhance biological activity and improve physicochemical properties.[1] Amino-substituted azaindoles, in particular, are found in numerous biologically active molecules, including protein kinase inhibitors.[2][3]
The synthesis of these derivatives often relies on modern organometallic catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds.[4][5] These reactions allow for the efficient coupling of aryl halides with a wide range of amines under relatively mild conditions, offering a significant advantage over traditional methods like SNAr reactions, which often require harsh conditions and large excesses of the amine.[1][6]
This application note provides a detailed protocol for the synthesis of N-substituted 4-amino-7-azaindole derivatives via a palladium-catalyzed C-N cross-coupling reaction of N-protected 4-bromo-7-azaindole.
General Reaction Scheme
The palladium-catalyzed amination of N-protected 4-bromo-7-azaindole proceeds as follows:
Caption: General scheme for Pd-catalyzed C-N coupling.
Experimental Protocols
This protocol is based on methodologies reported for the synthesis of 4-amino-7-azaindole derivatives.[6][7]
Materials and Equipment
-
N-protected 4-bromo-7-azaindole (e.g., 1-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine)
-
Amine (e.g., aniline, benzylamine)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand: Xantphos
-
Base: Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
Anhydrous dioxane
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure: Synthesis of 1-Ethyl-N-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add 1-ethyl-4-bromo-7-azaindole (1.0 mmol), cesium carbonate (Cs2CO3, 1.5 mmol), Xantphos (10 mol %), and Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 5 mol %).
-
Evacuate and backfill the tube with argon three times.
-
-
Addition of Reagents:
-
Add anhydrous dioxane (2 mL) via syringe.
-
Add aniline (1.2 mmol) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
-
Characterization:
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the results for the palladium-catalyzed amination of various N-protected 4-bromo-7-azaindoles with different amines, demonstrating the scope of the reaction.[6]
| Entry | N-Protected 4-Bromo-7-Azaindole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | 1-Ethyl- | Phenylmethanamine | Pd2(dba)3 (5) | Xantphos (10) | Cs2CO3 | 1 | 91 |
| 2 | 1-Ethyl- | Aniline | Pd2(dba)3 (5) | Xantphos (10) | Cs2CO3 | 1 | 89 |
| 3 | 1-Benzyl- | 4-Fluoroaniline | Pd2(dba)3 (5) | Xantphos (10) | Cs2CO3 | 1.5 | 88 |
| 4 | 1-Methyl- | Morpholine | Pd2(dba)3 (5) | Xantphos (10) | Cs2CO3 | 1 | 92 |
| 5 | 1-Methyl- | Cyclohexylamine | Pd2(dba)3 (5) | Xantphos (10) | Cs2CO3 | 2 | 87 |
| 6 | 1-Benzyl- | Benzamide | Pd(OAc)2 (5) | Xantphos (10) | K3PO4 | 3 | 89 |
Reactions were performed at 100 °C in dioxane.[6]
Discussion
The combination of a palladium source (Pd2(dba)3 or Pd(OAc)2) and a suitable phosphine ligand is crucial for the success of the C-N cross-coupling reaction.[6] Xantphos, a bulky electron-rich bidentate ligand, is particularly effective in these transformations, promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The choice of base is also critical, with cesium carbonate often providing excellent results.[6]
The reaction is generally tolerant of a variety of functional groups on both the amine and the azaindole core, making it a highly versatile method for generating diverse libraries of compounds for drug discovery programs. The use of N-protected 4-bromo-7-azaindoles is common to avoid potential side reactions at the pyrrole nitrogen.[6]
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a simple, efficient, and robust method for the synthesis of 4-amino-7-azaindole derivatives. The procedure offers high yields, broad substrate scope, and utilizes commercially available reagents, making it a highly valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Propylcyclohexanamine Hydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. N-propylcyclohexanamine hydrochloride, as a secondary amine, presents potential as a key building block in various MCRs. Due to a lack of direct literature precedent for this specific amine, this document provides detailed application notes and generalized protocols based on analogous reactions with structurally similar amines. These templates can serve as a starting point for the investigation of N-propylcyclohexanamine hydrochloride in MCRs.
Application Notes
N-propylcyclohexanamine hydrochloride can potentially be utilized in several prominent multicomponent reactions, primarily by leveraging the reactivity of its secondary amine functionality. After neutralization of the hydrochloride salt to the free amine, it can participate as a nucleophile in reactions such as the Ugi and Mannich reactions. In other MCRs, such as the Biginelli and Gewald reactions, it could be explored as a basic catalyst.
Potential Applications:
-
Ugi Reaction: As a secondary amine, N-propylcyclohexanamine can serve as the amine component in the Ugi four-component reaction (U-4CR). The Ugi reaction is a cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. The incorporation of the N-propylcyclohexyl moiety can introduce lipophilicity and conformational rigidity to the resulting peptidomimetic scaffolds, which can be advantageous for modulating pharmacological properties.
-
Biginelli-type Reactions: While the classical Biginelli reaction utilizes urea or thiourea, variations employing primary amines have been reported.[1] N-propylcyclohexanamine, as a secondary amine, is less likely to participate as a direct component in the main ring-forming reaction. However, it could be investigated as a basic catalyst to promote the condensation steps, similar to other amine bases used in this reaction.[2]
-
Passerini-type Reactions: The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide.[3] Amines are not direct components of the classical Passerini reaction. However, in the related Ugi reaction, the amine is a key reactant.
-
Gewald Reaction: The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, typically in the presence of an amine base.[4] Secondary amines like morpholine and piperidine are commonly used as catalysts.[5] Therefore, N-propylcyclohexanamine is a strong candidate to act as a basic catalyst in the Gewald reaction, facilitating the initial Knoevenagel condensation.
Experimental Protocols
Note: The following protocols are generalized based on literature procedures for similar amines and should be optimized for N-propylcyclohexanamine. It is crucial to first neutralize N-propylcyclohexanamine hydrochloride to the free amine before use in the reactions where it acts as a reactant. This can be achieved by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate) and extraction.
Ugi Four-Component Reaction (U-4CR)
This protocol describes a general procedure for the synthesis of α-acylamino amides using a secondary amine.
Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Methodology:
-
To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), add N-propylcyclohexanamine (1.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar amines):
| Aldehyde (R¹CHO) | Carboxylic Acid (R⁴COOH) | Isocyanide (R⁵NC) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Methanol | 24 | 75-85 |
| 4-Chlorobenzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Methanol | 36 | 70-80 |
| Cyclohexanecarboxaldehyde | Propionic Acid | Benzyl isocyanide | Dichloromethane | 48 | 65-75 |
Gewald Reaction (as a Catalyst)
This protocol outlines a general procedure for the synthesis of 2-aminothiophenes using a secondary amine as a catalyst.
Reaction Workflow:
Caption: Experimental workflow for the Gewald reaction.
Methodology:
-
In a round-bottom flask, combine the carbonyl compound (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add N-propylcyclohexanamine (0.1-0.5 eq.) to the mixture.
-
Heat the reaction mixture with stirring to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
After completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Quantitative Data (Hypothetical based on similar amine catalysts):
| Carbonyl Compound | α-Cyanoester | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Ethyl cyanoacetate | 20 | Ethanol | 60 | 6 | 80-90 |
| Acetophenone | Malononitrile | 30 | DMF | 70 | 8 | 75-85 |
| Propiophenone | Ethyl cyanoacetate | 25 | Methanol | 50 | 10 | 70-80 |
Logical Relationships in Multicomponent Reactions
The efficiency of MCRs stems from a cascade of reactions where the product of one step is the reactant for the next, all within a single pot. The logical relationship between the components is crucial for the success of the reaction.
Caption: Logical flow of a multicomponent reaction.
Conclusion
While direct experimental data for the use of N-propylcyclohexanamine hydrochloride in multicomponent reactions is currently unavailable, its structural similarity to known reactive amines suggests its potential as a valuable component or catalyst in reactions such as the Ugi and Gewald syntheses. The provided application notes and generalized protocols offer a solid foundation for researchers to explore the utility of this compound in the efficient construction of complex molecular architectures. Further experimental investigation is warranted to determine the optimal reaction conditions and scope of its application.
References
- 1. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Propylcyclohexanamine as a Precursor for Pharmaceutical Intermediates
Introduction
N-propylcyclohexanamine is a secondary amine featuring a cyclohexane ring, a scaffold that provides a three-dimensional structure beneficial for binding to biological targets. The secondary amine serves as a versatile reactive handle for introducing various pharmacophoric moieties, making it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While specific, publicly available literature on the direct application of N-propylcyclohexanamine in marketed drugs is limited, its structural motifs are representative of scaffolds commonly employed in medicinal chemistry.
These application notes provide a representative, albeit hypothetical, framework for the utilization of N-propylcyclohexanamine in the development of a novel kinase inhibitor, designated as "Compound-201." This document is intended to serve as an illustrative guide for researchers, scientists, and drug development professionals on how such a building block can be incorporated into a drug discovery workflow.
Hypothetical Application: Synthesis of a Kinase Inhibitor Intermediate
The following sections describe a hypothetical workflow for the synthesis and evaluation of a novel drug candidate derived from N-propylcyclohexanamine, targeting a hypothetical "Kinase Y" involved in proliferative diseases.
Data Presentation
The synthesis of the key intermediate, N-(4-chloropyrimidin-2-yl)-N-propylcyclohexanamine, is a critical step. The quantitative data for this reaction is summarized in the table below.
| Parameter | Value |
| Reactants | |
| N-propylcyclohexanamine | 1.0 eq (5.0 g) |
| 2,4-dichloropyrimidine | 1.1 eq (5.7 g) |
| Diisopropylethylamine (DIPEA) | 2.0 eq (9.0 mL) |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 50 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Results | |
| Yield of Intermediate | 85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
1. Synthesis of Intermediate: N-(4-chloropyrimidin-2-yl)-N-propylcyclohexanamine
This protocol describes the nucleophilic aromatic substitution reaction to synthesize the key pyrimidine intermediate.
-
Materials:
-
N-propylcyclohexanamine (CAS: 3592-81-2)
-
2,4-dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-propylcyclohexanamine (1.0 eq) in DMF, add DIPEA (2.0 eq).
-
Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
-
2. Synthesis of Final Compound-201 (Hypothetical Suzuki Coupling)
This protocol describes a subsequent hypothetical Suzuki coupling reaction to introduce a substituted aryl group, a common strategy in kinase inhibitor synthesis.
-
Materials:
-
N-(4-chloropyrimidin-2-yl)-N-propylcyclohexanamine (Intermediate from Protocol 1)
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine the intermediate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 8 hours.
-
After completion, cool the mixture and filter through a pad of Celite.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain Compound-201.
-
Visualizations
Experimental Workflow
Caption: Hypothetical workflow for the synthesis and evaluation of a Kinase Y inhibitor.
Signaling Pathway
Caption: Hypothetical inhibition of the Kinase Y signaling pathway by Compound-201.
Application Notes and Protocols: Synthesis of N-Propylcyclohexanamine Hydrochloride
Introduction
N-propylcyclohexanamine and its hydrochloride salt are valuable chemical intermediates in the synthesis of various organic compounds, finding potential applications in the pharmaceutical and agrochemical industries. This document provides a detailed experimental protocol for the synthesis of N-propylcyclohexanamamine hydrochloride via reductive amination of cyclohexanone with propylamine, followed by salt formation. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, offering an efficient route to secondary amines.[1][2] The described procedure is a representative method suitable for laboratory-scale synthesis.
Reaction Principle
The synthesis proceeds in two main stages. The first stage is the reductive amination of cyclohexanone. In this step, cyclohexanone reacts with propylamine to form an intermediate imine, which is then reduced in situ by a reducing agent, such as sodium borohydride, to yield N-propylcyclohexanamine. The second stage involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclohexanone | Reagent | Standard Supplier |
| Propylamine | Reagent | Standard Supplier |
| Sodium Borohydride | Reagent | Standard Supplier |
| Methanol | Anhydrous | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
| Hydrochloric Acid | Concentrated | Standard Supplier |
| Sodium Hydroxide | Pellets | Standard Supplier |
| Magnesium Sulfate | Anhydrous | Standard Supplier |
| Deionized Water |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
pH paper
-
Standard glassware for extraction and filtration
Procedure
Part 1: Synthesis of N-Propylcyclohexanamine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.81 g, 0.1 mol) and methanol (100 mL).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add propylamine (6.5 g, 0.11 mol) to the stirred solution over 15 minutes.
-
Imination: Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a separate beaker, dissolve sodium borohydride (4.16 g, 0.11 mol) in 20 mL of 2 M sodium hydroxide solution. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propylcyclohexanamine as an oil.
Part 2: Formation of N-Propylcyclohexanamine Hydrochloride
-
Salt Formation: Dissolve the crude N-propylcyclohexanamine in 100 mL of anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of N-propylcyclohexanamine hydrochloride will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to obtain N-propylcyclohexanamine hydrochloride as a white solid.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Molecular Formula | C9H20ClN |
| Molecular Weight | 177.71 g/mol |
| Theoretical Yield | 17.77 g |
| Expected Experimental Yield | 12.44 - 15.10 g (70-85%) |
| Purity (Typical) | >98% (by NMR or GC-MS) |
| Melting Point | Not readily available, requires experimental determination |
| Appearance | White crystalline solid |
Experimental Workflow
Caption: Workflow for N-propylcyclohexanamine hydrochloride synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Cyclohexanone, propylamine, and methanol are flammable and should be handled away from ignition sources.
-
Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
Characterization
The final product can be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions and quantities may require optimization to achieve the desired yield and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocols for the Purification of Crude N-propylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of crude N-propylcyclohexanamine hydrochloride. The primary methods discussed are recrystallization, acid-base extraction, and preparative column chromatography. These methodologies are designed to remove impurities commonly associated with the synthesis of N-propylcyclohexanamine, particularly via reductive amination of cyclohexanone with propylamine. This guide includes step-by-step experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the purification workflows to assist researchers in obtaining high-purity N-propylcyclohexanamine hydrochloride for research and development purposes.
Introduction
N-propylcyclohexanamine and its hydrochloride salt are valuable intermediates in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The purity of these compounds is critical for their intended applications, as impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in downstream processes. The common synthetic route to N-propylcyclohexanamine is the reductive amination of cyclohexanone with propylamine. This process can result in a crude product containing unreacted starting materials, intermediates, and byproducts. Therefore, effective purification methods are essential to ensure the quality and consistency of the final product.
Potential Impurities in Crude N-propylcyclohexanamine Hydrochloride
Understanding the potential impurities is crucial for selecting and optimizing a purification strategy. The reductive amination of cyclohexanone with propylamine typically involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.
Common Impurities:
-
Unreacted Starting Materials: Cyclohexanone and propylamine.
-
Intermediate: N-propylidenecyclohexanamine (the imine intermediate).
-
Over-alkylation Product: N,N-dipropylcyclohexanamine (tertiary amine).
-
Side-products from Reducing Agent: Dependent on the reducing agent used (e.g., borohydride salts).
-
Other Reaction Byproducts: Products from self-condensation of cyclohexanone or other side reactions.
Purification Methods
Three primary methods for the purification of crude N-propylcyclohexanamine hydrochloride are detailed below:
-
Recrystallization: A powerful technique for purifying solid compounds.
-
Acid-Base Extraction: A liquid-liquid extraction method to separate amines from neutral or acidic impurities.
-
Preparative Column Chromatography: A high-resolution technique for separating complex mixtures.
Method 1: Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds like amine hydrochlorides. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amine hydrochlorides, which are salts, polar solvents are generally good starting points.[1]
Table 1: Solvent Selection Guide for Recrystallization of N-propylcyclohexanamine Hydrochloride
| Solvent System | Rationale | Suitability |
| Single Solvents | ||
| Isopropanol | Good solubility at high temperatures and lower solubility at cold temperatures for many amine hydrochlorides. | Highly Recommended |
| Ethanol | Similar properties to isopropanol, often a good choice. | Recommended |
| Water | High polarity, but solubility might be too high even at low temperatures, leading to poor recovery. | Use with caution, often better in a mixed solvent system. |
| Acetone | May have low solubility even at boiling for the hydrochloride salt. | Less Recommended |
| Mixed Solvents (Two-Solvent System) | ||
| Isopropanol/Hexane | Isopropanol acts as the "good" solvent to dissolve the compound, and hexane acts as the "anti-solvent" to induce precipitation upon cooling. | Highly Recommended |
| Ethanol/Diethyl Ether | Ethanol dissolves the salt, and diethyl ether induces crystallization. | Recommended |
| Ethanol/Water | Can be effective if the compound is highly soluble in hot ethanol and less soluble in cold aqueous ethanol. | Worth Investigating |
Experimental Protocol: Single-Solvent Recrystallization
This protocol uses isopropanol as the recrystallization solvent.
Materials:
-
Crude N-propylcyclohexanamine hydrochloride
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude N-propylcyclohexanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring. Add small portions of hot isopropanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Experimental Protocol: Two-Solvent Recrystallization
This protocol uses an isopropanol/hexane solvent system.
Materials:
-
Crude N-propylcyclohexanamine hydrochloride
-
Isopropanol (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude N-propylcyclohexanamine hydrochloride in a minimum amount of hot isopropanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect, wash with a small amount of a cold isopropanol/hexane mixture, and dry the crystals as described in the single-solvent method.
Method 2: Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly useful for removing neutral impurities from a basic compound like an amine.
Principle of Acid-Base Extraction for Amines
The free amine (N-propylcyclohexanamine) is basic and can be protonated by an acid to form a water-soluble salt (N-propylcyclohexanamine hydrochloride). Neutral impurities will remain in the organic phase. The aqueous layer containing the purified amine salt can then be separated. The free amine can be regenerated by adding a base and then extracted back into an organic solvent.
Experimental Protocol: Acid-Base Extraction
Materials:
-
Crude N-propylcyclohexanamine hydrochloride
-
Diethyl ether or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude N-propylcyclohexanamine hydrochloride in water.
-
Basification and Extraction of Free Amine: Make the aqueous solution basic (pH > 10) by the dropwise addition of 1 M NaOH. Extract the liberated free amine into an organic solvent (e.g., diethyl ether or DCM) two to three times.
-
Washing the Organic Layer: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Acidification and Extraction of Amine Salt: To the dried organic solution, add 1 M HCl and shake vigorously. The amine will be protonated and move into the aqueous layer as the hydrochloride salt. Separate the aqueous layer.
-
Isolation of the Purified Salt: The purified N-propylcyclohexanamine hydrochloride is now in the aqueous HCl solution. The water can be removed under reduced pressure (e.g., using a rotary evaporator followed by a high-vacuum pump) to yield the solid purified salt. Alternatively, the free amine can be re-isolated by basifying the aqueous layer and extracting with an organic solvent, followed by solvent removal. The hydrochloride salt can then be formed by dissolving the free amine in a suitable solvent (like diethyl ether) and adding a solution of HCl in the same solvent.
Method 3: Preparative Column Chromatography
For very challenging purifications or when small quantities of highly pure material are required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Principles of Preparative HPLC for Amine Salts
Reversed-phase chromatography is typically used for the purification of polar compounds like amine hydrochlorides. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Experimental Protocol: Preparative HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column suitable for preparative scale
Mobile Phase:
-
A common mobile phase is a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution of the amine.
Procedure:
-
Method Development: Develop an analytical scale HPLC method to achieve good separation of N-propylcyclohexanamine from its impurities.
-
Sample Preparation: Dissolve the crude N-propylcyclohexanamine hydrochloride in the initial mobile phase solvent.
-
Purification: Inject the sample onto the preparative column and run the gradient method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product as it elutes from the column.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents under reduced pressure. If an acidic modifier like TFA was used, it may need to be removed by further processing, such as lyophilization or by performing an acid-base extraction.
Visualization of Workflows
Diagrams of Purification Processes
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Acid-Base Extraction.
Caption: Synthesis and Potential Impurities.
Conclusion
The purification of crude N-propylcyclohexanamine hydrochloride is a critical step in ensuring its suitability for further applications. The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Recrystallization is a highly effective and scalable method for crystalline solids. Acid-base extraction provides a robust way to remove neutral impurities. For the highest purity, especially on a smaller scale, preparative HPLC is a powerful option. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively purify N-propylcyclohexanamine hydrochloride to meet the stringent requirements of their research and development activities.
References
Application Notes and Protocols: Scale-up Synthesis of N-Propylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylcyclohexanamine and its hydrochloride salt are valuable intermediates in the pharmaceutical and fine chemical industries. As a secondary amine, it serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The scale-up of its synthesis from laboratory to pilot or industrial scale requires robust and well-defined protocols to ensure consistent yield, purity, and safety.
This document provides detailed application notes and protocols for the scale-up synthesis of N-propylcyclohexanamine hydrochloride, focusing on the widely utilized method of reductive amination of cyclohexanone with propylamine, followed by salt formation.
Synthesis Pathway
The synthesis of N-propylcyclohexanamine hydrochloride is typically achieved in a two-step process:
-
Reductive Amination: Cyclohexanone is reacted with propylamine in the presence of a reducing agent to form N-propylcyclohexanamine.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the stable and crystalline N-propylcyclohexanamine hydrochloride.
Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for the imine intermediate over the ketone starting material, which minimizes the formation of by-products.[1][2][3]
Experimental Protocols
Part 1: Scale-up Synthesis of N-Propylcyclohexanamine (Free Base)
This protocol describes a representative scale-up synthesis of N-propylcyclohexanamine via reductive amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Cyclohexanone | 98.14 | 5.00 | 50.95 | 1.0 |
| Propylamine | 59.11 | 3.31 | 56.00 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 12.95 | 61.10 | 1.2 |
| Dichloromethane (DCM) | - | 50 L | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and inert gas inlet.
-
Addition funnel.
-
Large-scale separatory funnel.
-
Rotary evaporator with a large-capacity flask.
Procedure:
-
Reaction Setup: Charge the 100 L reactor with cyclohexanone (5.00 kg, 50.95 mol) and dichloromethane (40 L). Begin stirring and purge the reactor with nitrogen.
-
Amine Addition: Add propylamine (3.31 kg, 56.00 mol) to the reactor.
-
Imine Formation: Stir the mixture at room temperature (20-25 °C) for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reductant Addition: In a separate container, prepare a slurry of sodium triacetoxyborohydride (12.95 kg, 61.10 mol) in dichloromethane (10 L). Slowly add this slurry to the reactor over a period of 2-3 hours, maintaining the internal temperature below 30 °C. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the starting material is complete.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-propylcyclohexanamine as an oil.
Part 2: Synthesis of N-Propylcyclohexanamine Hydrochloride
This protocol details the conversion of the free base to its hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |
| Crude N-propylcyclohexanamine | 141.26 | Assumed ~7.2 kg | ~50.95 | 1.0 |
| Diethyl Ether (anhydrous) | - | 40 L | - | - |
| Hydrogen Chloride (2.0 M in Diethyl Ether) | - | ~28 L | ~56.0 | 1.1 |
Equipment:
-
100 L glass-lined reactor with overhead stirring and cooling capabilities.
-
Large-scale filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Procedure:
-
Dissolution: Dissolve the crude N-propylcyclohexanamine in anhydrous diethyl ether (40 L) in the reactor.
-
Cooling: Cool the solution to 0-5 °C using a cooling jacket.
-
Salt Formation: Slowly add the 2.0 M solution of hydrogen chloride in diethyl ether (~28 L, 56.0 mol) to the stirred amine solution. A white precipitate of N-propylcyclohexanamine hydrochloride will form.[4][5]
-
Crystallization: Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 5 L).
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-up (Projected) |
| Starting Material (Cyclohexanone) | 10 g | 5.00 kg |
| Yield of Free Base (N-propylcyclohexanamine) | 80-90% | 85-95% |
| Yield of Hydrochloride Salt | 90-98% | 92-98% |
| Overall Yield | 72-88% | 78-93% |
| Purity (by HPLC) | >98% | >99% |
Visualizations
Reaction Pathway
Caption: Synthesis pathway of N-propylcyclohexanamine hydrochloride.
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
Application of N-Propylcyclohexanamine in the Synthesis of c-Jun N-Terminal Kinase (JNK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential application of N-propylcyclohexanamine in the synthesis of inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway. While its use is not widely reported in publicly available literature, this note explores both documented and potential synthetic routes, offering valuable protocols and insights for researchers in kinase inhibitor development.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2][3][4][5] The JNK signaling pathway is activated by various stress stimuli, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1][3] Dysregulation of the JNK pathway has been implicated in a range of diseases, including neurodegenerative disorders (such as Parkinson's and Alzheimer's disease), inflammatory conditions, and cancer.[1][5] Consequently, the development of potent and selective JNK inhibitors is a significant area of therapeutic research.
N-Propylcyclohexanamine in Kinase Inhibitor Synthesis
N-propylcyclohexanamine is a secondary amine that can be utilized as a nucleophile in various chemical reactions. Its application in the synthesis of kinase inhibitors is not extensively documented; however, it has been cited in the synthesis of specific 7-azaindole derivatives as JNK inhibitors. Furthermore, its structural features suggest potential utility in the synthesis of other kinase inhibitor scaffolds, such as aminopyrimidines, through nucleophilic aromatic substitution.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK. Activation of this pathway leads to the phosphorylation of various downstream substrates, including the transcription factor c-Jun, which in turn regulates gene expression involved in apoptosis, inflammation, and cell proliferation.
Experimental Protocols
Protocol 1: Synthesis of a 7-Azaindole-based JNK Inhibitor (Documented Example)
This protocol is based on the synthesis of 7-azaindole derivatives, where N-propylcyclohexanamine has been used as a reactant.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of Bioactive Molecules Using N-propylcyclohexanamine as a Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing N-propylcyclohexanamine as a foundational scaffold. The focus of this report is on the synthesis, biological activity, and proposed mechanism of action of 1-phenyl-N-propylcyclohexanamine (PCPr), a dissociative anesthetic with hallucinogenic and stimulant properties.
Introduction
N-propylcyclohexanamine provides a versatile and sterically significant scaffold for the development of novel bioactive compounds. Its cyclohexyl ring offers a lipophilic anchor, while the secondary amine provides a key point for chemical modification and interaction with biological targets. Arylcyclohexylamines, a class of compounds derived from this scaffold, are known to interact with various central nervous system targets, most notably the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document will detail the synthesis of a representative molecule, PCPr, summarize its biological activity, and describe the relevant signaling pathways.
Data Presentation
Table 1: Biological Activity of 1-phenyl-N-propylcyclohexanamine (PCPr) and Related Compounds
| Compound | Target | Assay | Activity (Ki, nM) | Reference |
| 3-MeO-PCP | NMDA Receptor (dizocilpine site) | Radioligand Binding Assay | 20 | [3] |
| 3-MeO-PCP | Serotonin Transporter (SERT) | Radioligand Binding Assay | 216 | [3] |
| 3-MeO-PCP | Sigma σ1 Receptor | Radioligand Binding Assay | 42 | [3] |
Experimental Protocols
Synthesis of 1-phenyl-N-propylcyclohexanamine (PCPr)
This protocol is adapted from the synthesis of phencyclidine and other 1-arylcyclohexylamines as described by Maddox et al. (1965).[4][5][6][7][8]
Materials:
-
1-Piperidinocyclohexanecarbonitrile
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Standard laboratory glassware and equipment for Grignard reaction and extraction.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a mechanical stirrer, place the 1-piperidinocyclohexanecarbonitrile dissolved in anhydrous diethyl ether.
-
Grignard Reaction: Slowly add a solution of phenylmagnesium bromide in anhydrous diethyl ether to the stirred solution of the nitrile at room temperature. An exothermic reaction will occur. After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the ethereal layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined ethereal solution with water and then dry over anhydrous sodium sulfate.
-
Isolation of the Free Base: Filter the solution and remove the solvent under reduced pressure to obtain the crude 1-(1-phenylcyclohexyl)piperidine (PCP).
-
N-Dealkylation (Hypothetical Step for PCPr synthesis from a suitable precursor): While the Maddox et al. paper focuses on tertiary amines like PCP, the synthesis of the secondary amine PCPr would require a modification, such as starting with 1-(propylamino)cyclohexanecarbonitrile or a subsequent N-dealkylation/N-alkylation step from a suitable precursor. A general representation of the key bond formation is shown in the workflow diagram below.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt, followed by recrystallization. To prepare the hydrochloride salt, dissolve the free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution. The precipitated salt can be collected by filtration and recrystallized from a suitable solvent mixture (e.g., ethanol-ether).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Arylcyclohexylamines
Arylcyclohexylamines like PCPr primarily act as non-competitive antagonists of the NMDA receptor.[1][2][9] This interaction blocks the influx of calcium ions, leading to a disruption of downstream signaling cascades. This can impact synaptic plasticity and neurotransmission.[10][11] Furthermore, some arylcyclohexylamines have been shown to affect other targets such as the dopamine transporter and sigma receptors.[1]
Caption: Arylcyclohexylamine Mechanism of Action.
General Synthetic Workflow for 1-Aryl-N-propylcyclohexanamines
The following diagram illustrates a generalized synthetic workflow for producing 1-aryl-N-propylcyclohexanamines, highlighting the key chemical transformations.
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 4. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.tue.nl [research.tue.nl]
- 8. Phencyclidine/Schizophrenia: One View Toward the Past, The Other to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phencyclidine - Wikipedia [en.wikipedia.org]
- 10. Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine-induced decrease of synaptic connectivity via inhibition of BDNF secretion in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for N-propylcyclohexanamine hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of N-propylcyclohexanamine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Optimization
Q1: What is the most common method for synthesizing N-propylcyclohexanamine?
A1: The most prevalent and efficient method for synthesizing N-propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This reaction is typically performed as a one-pot synthesis where the intermediate imine is formed and subsequently reduced in situ to the desired secondary amine. The final product can then be converted to its hydrochloride salt for improved stability and handling.
Q2: I am getting a low yield of N-propylcyclohexanamine. What are the potential causes and how can I improve it?
A2: Low yields in this reductive amination can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Imine Formation: The initial condensation of cyclohexanone and propylamine to form the imine is a crucial equilibrium-driven step.
-
Inefficient Reduction: The choice and amount of reducing agent are critical.
-
Side Reactions: The primary side reaction is the reduction of the starting cyclohexanone to cyclohexanol. Over-alkylation to form a tertiary amine is less common with a 1:1 stoichiometry but can occur.
-
Suboptimal Reaction Time and Temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times at room temperature are 4-24 hours. If the reaction is sluggish, gentle heating (40-50°C) can be applied, but this may also increase side reactions.
-
Q3: What are the common byproducts in this synthesis, and how can I identify them?
A3: The most common byproducts are:
-
Cyclohexanol: Formed from the reduction of unreacted cyclohexanone.
-
N,N-Dipropylcyclohexanamine (Tertiary Amine): Results from the further reaction of the product with another molecule of propylamine, though less likely under controlled stoichiometry.
-
Unreacted Starting Materials: Cyclohexanone and propylamine.
These byproducts can be identified and quantified using GC-MS analysis of the crude reaction mixture.[4]
Purification & Salt Formation
Q4: I am having difficulty purifying the N-propylcyclohexanamine free base. What are the recommended methods?
A4: N-propylcyclohexanamine is a basic compound and can be purified by a few methods:
-
Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.
-
Column Chromatography: While possible, amines can sometimes streak on silica gel. Using a silica gel column with a solvent system containing a small amount of a basic modifier, like triethylamine (e.g., 1-2%), in the eluent (e.g., ethyl acetate/hexanes) can improve separation.
Q5: My N-propylcyclohexanamine hydrochloride salt is not crystallizing properly or is "oiling out." What should I do?
A5: "Oiling out" or poor crystallization of the hydrochloride salt is a common issue. Here are some troubleshooting steps:
-
Solvent Choice is Critical: The amine hydrochloride salt needs to be soluble in the chosen solvent when hot but insoluble when cold. A common technique is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) dropwise.[5]
-
Control the Rate of Cooling: Slow cooling promotes the formation of well-defined crystals.[6] After adding the HCl solution, allow the mixture to cool to room temperature slowly, and then place it in an ice bath or freezer to maximize crystal formation.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the cooled solution can initiate crystallization.
-
Solvent System Adjustment: If the salt is too soluble, you can try adding a less polar co-solvent (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly.[5]
-
Ensure Anhydrous Conditions: Water can interfere with the crystallization of hydrochloride salts, sometimes leading to oils.[7] Ensure all solvents and glassware are dry.
Q6: What are the best practices for forming the hydrochloride salt?
A6: To form the hydrochloride salt:
-
Dissolve the purified N-propylcyclohexanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
Monitor the pH with moist litmus paper to ensure the solution is acidic.
-
If precipitation occurs, continue stirring in an ice bath for about 30 minutes to an hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5][7]
Data Presentation
The following tables provide representative data for the reductive amination of cyclohexanone with primary amines under various conditions. Note that while this data is for analogous reactions, it serves as a valuable starting point for optimizing the synthesis of N-propylcyclohexanamine.
Table 1: Comparison of Reducing Agents in Reductive Amination of Cyclohexanone
| Reducing Agent | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| NaBH(OAc)₃ | Benzylamine | 1,2-Dichloroethane | Room Temp | 4-6 | ~95% | High selectivity for the imine reduction. |
| NaBH₃CN | Morpholine | Methanol w/ AcOH | Room Temp | 23 | ~50% | Slower reaction compared to NaBH(OAc)₃.[8] |
| NaBH₄ | Benzylamine | Methanol | Room Temp | - | 40-60% | Significant formation of cyclohexanol byproduct. |
| H₂/Pd/C | Aniline | Toluene | 100 | - | - | Catalytic hydrogenation often requires elevated temperature and pressure.[2] |
Table 2: Optimization of Reaction Parameters for Reductive Amination
| Parameter | Variation | Effect on Yield | Comments |
| pH | 5-6 | Optimal | Catalyzes imine formation without protonating the amine nucleophile.[1][2] |
| < 4 | Decreased | Amine is protonated and becomes non-nucleophilic.[2] | |
| > 7 | Decreased | Slower imine formation. | |
| Stoichiometry (Amine:Ketone) | 1:1 to 1.1:1 | Optimal | Minimizes unreacted starting materials and over-alkylation. |
| >1.5:1 | May increase yield | Can help drive the imine formation equilibrium forward. | |
| Temperature | Room Temperature | Generally sufficient | Good balance between reaction rate and minimizing side reactions. |
| 40-50°C | May increase rate | Can be beneficial for slow reactions but may increase byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of N-propylcyclohexanamine via Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
Cyclohexanone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq).
-
Dissolve the cyclohexanone in anhydrous 1,2-dichloroethane.
-
Add propylamine (1.05 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture in portions over 10-15 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylcyclohexanamine.
Protocol 2: Conversion of N-propylcyclohexanamine to its Hydrochloride Salt
Materials:
-
Crude or purified N-propylcyclohexanamine
-
Anhydrous diethyl ether
-
2.0 M solution of HCl in diethyl ether
Procedure:
-
Dissolve the N-propylcyclohexanamine in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form.
-
Continue adding the HCl solution until the mixture is acidic (test with moist pH paper).
-
Stir the resulting suspension in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the N-propylcyclohexanamine hydrochloride under vacuum.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of N-propylcyclohexanamine hydrochloride.
Caption: General experimental workflow for N-propylcyclohexanamine hydrochloride synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LabXchange [labxchange.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Common side products in the synthesis of N-propylcyclohexanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylcyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-propylcyclohexanamine hydrochloride?
A1: The most prevalent method for synthesizing N-propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This is typically a one-pot reaction where cyclohexanone and propylamine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final product is isolated as the hydrochloride salt.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main potential side products in the synthesis of N-propylcyclohexanamine hydrochloride via reductive amination include:
-
N,N-dipropylcyclohexanamine: Formed from the reaction of the desired product with residual propylamine under reductive conditions.
-
Cyclohexanol: Results from the direct reduction of the starting material, cyclohexanone.
-
Aldol condensation products: High molecular weight impurities arising from the self-condensation of cyclohexanone, which can be catalyzed by acidic or basic conditions.
-
Unreacted starting materials: Residual cyclohexanone and propylamine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC can be used for a quick qualitative assessment of the consumption of the starting materials. GC-MS provides a more detailed analysis, allowing for the identification and quantification of the starting materials, the desired product, and any side products.
Q4: What are the recommended purification methods for N-propylcyclohexanamine hydrochloride?
A4: After the reaction workup, the crude product can be purified by crystallization. The free base, N-propylcyclohexanamine, is typically an oil and can be purified by flash column chromatography on silica gel. Following purification of the free base, the hydrochloride salt can be formed by treating a solution of the amine with hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) and collecting the precipitated salt by filtration.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of N-propylcyclohexanamine | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient reducing agent. - Loss of product during workup. | - Monitor the reaction by TLC or GC-MS to ensure complete consumption of the limiting reagent. - Optimize the reaction temperature; reductive amination is often carried out at room temperature, but gentle heating may be required. - Ensure the chosen reducing agent is active and added in the correct stoichiometry. Sodium triacetoxyborohydride is often a mild and effective choice.[1] - Ensure proper pH control during aqueous extractions to prevent loss of the amine product. |
| Presence of significant amounts of cyclohexanol | The reducing agent is too reactive and is reducing the cyclohexanone starting material before imine formation is complete. | - Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1] - In a two-step procedure, ensure complete imine formation before adding a stronger reducing agent like sodium borohydride (NaBH₄).[1] |
| Formation of N,N-dipropylcyclohexanamine | An excess of propylamine is reacting with the N-propylcyclohexanamine product. | - Use a stoichiometric amount or a slight excess of propylamine relative to cyclohexanone. - Monitor the reaction closely and stop it once the cyclohexanone is consumed to prevent further reaction of the product. |
| Presence of high molecular weight impurities (aldol products) | The reaction conditions are promoting the self-condensation of cyclohexanone. This can be catalyzed by acidic or basic conditions. | - Maintain a neutral or slightly acidic pH during the reaction. The use of an acid catalyst like acetic acid is common to promote imine formation, but strong acids or bases should be avoided. - Control the reaction temperature, as higher temperatures can favor aldol condensation. |
| Difficulty in isolating the hydrochloride salt | - The free base is not sufficiently pure. - Improper solvent selection for precipitation. | - Purify the crude N-propylcyclohexanamine free base by column chromatography before attempting salt formation. - Use a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and hexane, to induce precipitation. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the reductive amination of a cyclohexanone derivative, which can be used as a general reference for what to expect in the synthesis of N-propylcyclohexanamine. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Typical Yield of N-substituted cyclohexylamine | 85-95% | Based on similar reductive amination protocols[1] |
| Cyclohexanone Conversion | >98% | Based on similar reductive amination protocols[1] |
| Purity after Column Chromatography | >98% | Based on similar purification procedures[1] |
Experimental Protocols
Key Experiment: Synthesis of N-propylcyclohexanamine Hydrochloride via Reductive Amination
Materials and Reagents:
-
Cyclohexanone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid solution (e.g., 2 M in diethyl ether or isopropanol)
-
Diethyl Ether or Hexanes
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add propylamine (1.1 eq) via syringe.
-
Add glacial acetic acid (1.2 eq) to the reaction mixture.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic, so control the rate of addition to maintain the temperature at or near room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-propylcyclohexanamine as an oil.
-
-
Purification and Salt Formation:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent streaking).
-
Dissolve the purified N-propylcyclohexanamine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq) with stirring.
-
The N-propylcyclohexanamine hydrochloride salt should precipitate out of the solution. If necessary, the precipitation can be aided by the addition of a non-polar co-solvent like hexanes or by cooling the solution.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether or hexanes, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of N-propylcyclohexanamine hydrochloride.
Caption: Logical relationships in the synthesis of N-propylcyclohexanamine hydrochloride.
References
Technical Support Center: N-Propylcyclohexanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-propylcyclohexanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-propylcyclohexanamine?
The most common and efficient method for synthesizing N-propylcyclohexanamine is through the reductive amination of cyclohexanone with n-propylamine. This reaction is typically carried out in the presence of a reducing agent and a catalyst. The resulting amine is then converted to its hydrochloride salt for improved stability and ease of handling.
Q2: What are the critical factors influencing the yield of the reaction?
Several factors can significantly impact the yield of N-propylcyclohexanamine hydrochloride:
-
Purity of Reactants and Solvents: Impurities in cyclohexanone, n-propylamine, or the solvent can lead to side reactions and lower yields.
-
Stoichiometry of Reactants: The molar ratio of cyclohexanone to n-propylamine and the reducing agent is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side products.
-
Choice of Reducing Agent and Catalyst: The effectiveness of the reduction of the intermediate imine is dependent on the selected reducing agent and catalyst. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Pd/C).
-
Reaction Temperature and Time: Optimal temperature and reaction duration are necessary to ensure the reaction proceeds to completion without significant decomposition or side product formation.
-
pH of the Reaction Mixture: The pH can influence the rate of imine formation and the stability of the reactants.
-
Effective Purification: The method used to isolate and purify the final hydrochloride salt is critical for the overall yield and purity.
Q3: How can I confirm the formation of N-propylcyclohexanamine hydrochloride?
You can confirm the identity and purity of your product using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide characteristic peaks for the propyl and cyclohexyl groups, confirming the structure.
-
Mass Spectrometry (MS): This will show the molecular ion peak corresponding to the mass of N-propylcyclohexanamine.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching frequencies for the secondary amine salt.
-
Melting Point Analysis: The hydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-propylcyclohexanamine hydrochloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Poor quality catalyst. 3. Incorrect reaction temperature. 4. Water contamination. | 1. Use a fresh, unopened container of the reducing agent. 2. Ensure the catalyst is not expired or deactivated. For catalytic hydrogenation, ensure proper activation. 3. Optimize the reaction temperature. Some reductions require cooling, while others may need gentle heating. 4. Use anhydrous solvents and dry glassware. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient amount of n-propylamine or reducing agent. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of n-propylamine. Ensure at least one equivalent of the reducing agent is used per mole of cyclohexanone. 2. Increase the reaction time and monitor the reaction progress using TLC or GC. |
| Formation of Side Products (e.g., Dicyclohexylamine) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Incorrect stoichiometry. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Adjust the molar ratio of the reactants. |
| Difficulty in Isolating the Hydrochloride Salt | 1. Incomplete conversion to the salt. 2. Product is too soluble in the chosen solvent. 3. Presence of impurities inhibiting crystallization. | 1. Ensure the addition of a sufficient amount of HCl (either as a gas or a solution in an appropriate solvent like diethyl ether or isopropanol). 2. Try a different non-polar solvent to precipitate the salt, such as diethyl ether or hexane. 3. Purify the free amine by column chromatography or distillation before salt formation. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the free amine before converting it to the hydrochloride salt. 2. Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent may induce crystallization. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) in methanol. Add n-propylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-propylcyclohexanamine can be purified by vacuum distillation or column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified amine in diethyl ether. Slowly add a solution of HCl in diethyl ether or bubble HCl gas through the solution until precipitation is complete.
-
Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain N-propylcyclohexanamine hydrochloride.
Protocol 2: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, combine cyclohexanone (1.0 eq), n-propylamine (1.1 eq), a suitable solvent (e.g., ethanol or methanol), and a catalyst such as 10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC.
-
Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Purification and Salt Formation: Remove the solvent under reduced pressure. The resulting crude amine can be purified and converted to its hydrochloride salt as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical yields for the reductive amination of cyclohexanone with various amines, providing a benchmark for expected outcomes. Note that yields for N-propylcyclohexanamine specifically may vary based on the exact conditions used.
| Catalyst/Reducing Agent | Amine | Yield (%) | Reference |
| Rh/SiO₂ | Ammonia | 83.4 | [1] |
| 2 wt.% NiRh/SiO₂ | Ammonia | 96.4 | [1] |
| Pd/C | Aniline | 70 | [2] |
| Reductive Aminases | Various primary amines | High Conversion | [3] |
Visualizations
References
Technical Support Center: A Troubleshooting Guide for Reductive Amination Reactions
Welcome to the technical support center for reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a reductive amination reaction?
Reductive amination is a two-step process that facilitates the formation of a carbon-nitrogen bond. The reaction begins with the nucleophilic attack of an amine on a carbonyl group (aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second step, a reducing agent selectively reduces the imine or iminium ion to the final, more substituted amine product.[1] This method is widely favored in medicinal chemistry for its versatility in synthesizing primary, secondary, and tertiary amines.[2][3]
Q2: Which reducing agents are most commonly employed in this reaction?
The most frequently used reducing agents are borohydride derivatives, including sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][4] Catalytic hydrogenation over catalysts like palladium or nickel is also a viable method for this transformation.[1]
Q3: How do I select the appropriate reducing agent for my experiment?
The choice of reducing agent is critical and depends on the reactivity of the substrates and the desired reaction conditions.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reagent, making it a popular choice. It is particularly effective for a broad range of aldehydes and ketones, including those sensitive to acid, often resulting in high yields with minimal side products.[1][4][5]
-
Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that shows good selectivity for the iminium ion over the starting carbonyl compound, which helps to prevent the unwanted reduction of the aldehyde or ketone.[1][4] It is most effective at a slightly acidic pH of around 4-5.[1] However, it is highly toxic and can generate poisonous cyanide gas, necessitating careful handling.[1][4]
-
Sodium borohydride (NaBH₄) is a more potent reducing agent and can reduce both the imine and the starting carbonyl compound.[1][4] To avoid reducing the starting material, it is typically added after the imine has been given sufficient time to form.[1][4]
Q4: What is the optimal pH for a reductive amination reaction?
The optimal pH for reductive amination is generally in the mildly acidic range of 4-7.[1] This represents a compromise: a lower pH accelerates the formation of the iminium ion, which is more susceptible to reduction, but an overly acidic environment will protonate the amine starting material, rendering it non-nucleophilic.[1] The ideal pH can vary depending on the specific substrates and the reducing agent being used.[1]
Q5: How can I prevent the formation of over-alkylation byproducts?
Over-alkylation, which leads to the formation of a tertiary amine from a primary amine, is a common side reaction.[1] To minimize this, you can:
-
Employ a stepwise (indirect) procedure where the imine is formed first and then reduced.[1]
-
Use a less reactive reducing agent such as sodium triacetoxyborohydride.
-
Carefully control the stoichiometry of the reactants.
-
Perform the reaction under non-acidic conditions.[1]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Imine/Iminium Ion Formation | Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation without fully protonating the amine.[1] For slow reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[1] |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride is sensitive to moisture. Ensure it is handled under anhydrous conditions. Check the age and storage conditions of your reducing agent. | |
| Reduction of Starting Carbonyl | The reducing agent may be too strong. Switch to a milder reagent like NaBH(OAc)₃ or NaBH₃CN. Alternatively, use a two-step procedure where the imine is formed before adding the reducing agent.[1][4] | |
| Unreactive Substrates | Electron-poor aromatic amines or sterically hindered ketones can be unreactive.[6][7] Consider using a more reactive reducing agent or higher reaction temperatures. | |
| Formation of Side Products | Over-alkylation (Tertiary Amine Formation) | Use a 1:1 stoichiometry of amine to carbonyl. A stepwise approach where the imine is formed first can also prevent this.[1] |
| Alcohol Formation | This occurs when the starting aldehyde or ketone is reduced. Use a more selective reducing agent that preferentially reduces the imine/iminium ion.[8] | |
| Aldol Condensation | Aldehydes can self-condense, especially under basic conditions. Running the reaction at a neutral or slightly acidic pH can minimize this side reaction.[9] | |
| Difficult Product Purification | Co-elution of Product and Starting Materials | If the product and starting materials have similar polarities, consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification.[1] |
| Emulsion Formation During Workup | Adding brine to the aqueous layer can help to break up emulsions.[1] | |
| Residual Imine Impurity | This indicates an incomplete reduction. Increase the amount of reducing agent or the reaction time.[10][11] Ensure the reducing agent is active. |
Data on Common Reducing Agents
| Reducing Agent | Typical Yields | Reaction Time | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Generally High | 1-24 hours | 5-7 | Mild, selective, good for acid-sensitive substrates, less toxic.[1][4][5] | Moisture sensitive, not compatible with methanol.[5][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good to High | 1-12 hours | 4-5 | Highly selective for iminium ions, allows for one-pot reactions.[1][4][13] | Highly toxic, can generate HCN gas.[1][4] |
| Sodium Borohydride (NaBH₄) | Variable | 1-6 hours | 7-10 | Inexpensive, powerful reducing agent.[4] | Lacks selectivity, can reduce starting carbonyls, often requires a two-step process.[1][4][13] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Generally High | 2-24 hours | Neutral | "Green" method, high atom economy. | Requires specialized equipment (hydrogenator), catalyst can be deactivated.[14] |
Experimental Protocols
Protocol 1: Direct (One-Pot) Reductive Amination
This protocol is suitable for reactions where the reducing agent is selective for the imine/iminium ion over the carbonyl starting material (e.g., using NaBH(OAc)₃).
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Dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
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Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography if necessary.
Protocol 2: Indirect (Stepwise) Reductive Amination
This protocol is advantageous for preventing over-alkylation when reacting a primary amine with an aldehyde or when using a less selective reducing agent like NaBH₄.
Step A: Imine Formation
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Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).
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Stir the mixture at room temperature for 1-2 hours or until imine formation is complete, as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[1]
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[1]
Step B: Reduction of the Imine
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Dissolve the crude imine from Step A in methanol or ethanol (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[1]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[1]
Visual Guides
Caption: General workflow of a reductive amination reaction.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Decision guide for selecting a reducing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
Preventing the formation of di-alkylation products in amine synthesis
Welcome to the Technical Support Center for Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of di-alkylation products during amine synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of di-alkylation product in my reaction. What is the underlying cause?
The formation of di-alkylation and other over-alkylation byproducts is a common challenge in amine synthesis. This occurs because the primary amine product of the initial alkylation is often more nucleophilic than the starting amine (e.g., ammonia or another primary amine). Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the newly formed secondary amine a better nucleophile and more likely to react with the remaining alkylating agent.[1] This can lead to a cascade of reactions that are difficult to control.[1]
Here is a diagram illustrating the over-alkylation cascade:
Q2: What are the main strategies to prevent the formation of di-alkylation products?
There are several effective strategies to favor mono-alkylation and suppress the formation of di- and tri-alkylated products:
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Reductive Amination: This is a highly reliable method for controlled N-alkylation. It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[2]
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Gabriel Synthesis: This method is specifically designed for the synthesis of primary amines from alkyl halides without the risk of over-alkylation. It utilizes potassium phthalimide as a protected form of ammonia.[3]
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Use of a Large Excess of the Starting Amine: By using a significant excess of the initial amine, the probability of the alkylating agent encountering the starting amine over the more nucleophilic product is increased, thus favoring mono-alkylation.[1]
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Amine Protecting Groups: Temporarily "protecting" the amine with a group that reduces its nucleophilicity is a highly effective strategy. After the desired alkylation, the protecting group is removed.
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Control of Reaction Conditions: The choice of base and solvent can have a significant impact on the selectivity of the reaction. For example, using cesium bases like cesium carbonate (Cs₂CO₃) in an anhydrous solvent such as DMF can highly favor mono-N-alkylation.[4][5][6][7][8][9]
The following decision tree can help in selecting an appropriate strategy:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]
- 4. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Catalyst selection for the reductive amination of cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of cyclohexanone.
Troubleshooting Guide
Issue: Low Conversion or Incomplete Reaction
Low conversion rates are a common challenge in reductive amination. Several factors can contribute to this issue, from suboptimal reaction conditions to reagent and catalyst deactivation.
Question: My reductive amination of cyclohexanone is showing low conversion. What are the potential causes and how can I troubleshoot it?
Answer:
Low conversion can stem from several factors. Here's a systematic approach to identifying and resolving the issue:
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Inefficient Imine/Enamine Formation: The equilibrium between cyclohexanone, the amine, and the resulting imine/enamine may not favor the intermediate.
-
Troubleshooting:
-
pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic. Conversely, if it's too high, the carbonyl group isn't sufficiently activated. Consider adding a mild acid catalyst like acetic acid.
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Water Removal: The formation of the imine intermediate generates water, which can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or a setup that allows for water removal (e.g., Dean-Stark apparatus) can drive the equilibrium towards the product.
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-
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Suboptimal Reducing Agent: The choice and activity of the reducing agent are critical.
-
Troubleshooting:
-
Reactivity: A reducing agent that is too reactive might reduce the cyclohexanone starting material before imine formation can occur. A less reactive agent might not be potent enough to reduce the imine. For instance, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less reactive towards the ketone compared to other borohydrides, minimizing alcohol byproduct formation.
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Activity Check: Ensure your reducing agent has not degraded. It's advisable to use a fresh batch or test its activity on a known reaction.
-
-
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Poor Reagent Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent in which all reactants are soluble. Methanol has been identified as an effective solvent for the reductive amination of ketones.
-
-
-
Catalyst Deactivation: In catalytic reductive aminations, the catalyst can be deactivated by the amine substrate, the imine intermediate, or the amine product.
-
Troubleshooting:
-
Catalyst Choice: Select a catalyst known for its stability under the reaction conditions. For example, bimetallic catalysts like Rh-Ni have shown good recyclability.
-
Reaction Conditions: Optimize temperature and pressure to minimize conditions that could lead to catalyst poisoning or degradation.
-
-
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Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Adjustment: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.
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Issue: Poor Selectivity and Byproduct Formation
Achieving high selectivity for the desired amine is a primary goal. The formation of byproducts such as secondary or tertiary amines (overalkylation) or cyclohexanol can significantly reduce the yield of the target compound.
Question: I'm observing significant byproduct formation in my reaction. How can I improve the selectivity towards the desired primary or secondary amine?
Answer:
Improving selectivity involves fine-tuning the reaction conditions and catalyst choice:
-
Overalkylation (Formation of Secondary/Tertiary Amines): This is a common issue, especially when synthesizing primary amines.
-
Troubleshooting:
-
Excess Amine: Using an excess of the amine can help to favor the formation of the primary amine.
-
Catalyst Selection: Certain catalysts exhibit higher selectivity. For example, monometallic Rh/SiO₂ has shown high selectivity (99.1%) for cyclohexylamine.
-
-
-
Reduction of Cyclohexanone to Cyclohexanol: This occurs when the reducing agent or catalyst hydrogenates the starting ketone.
-
Troubleshooting:
-
Mild Reducing Agent: Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduces the imine over the ketone.
-
Catalyst and Support: The choice of catalyst and its support can influence selectivity. For instance, in some studies, increasing the Ni loading on a Rh-Ni/SiO₂ catalyst led to a modest increase in cyclohexanol selectivity.
-
-
-
Control of Reaction Parameters:
-
Troubleshooting:
-
Hydrogen Pressure: In catalytic hydrogenations, the partial pressure of hydrogen can influence selectivity. An excess of H₂ can sometimes increase the selectivity for the desired amine by promoting the hydrogenation of the imine intermediate.
-
Solvent Effects: The solvent can play a crucial role in selectivity. It is recommended to screen different solvents to find the optimal one for your specific transformation.
-
-
Catalyst Performance Data
The selection of an appropriate catalyst is paramount for a successful reductive amination. Below is a summary of the performance of various catalysts for the reductive amination of cyclohexanone.
| Catalyst | Amine Source | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| **Monometallic Catal |
Effect of temperature and pressure on N-propylcyclohexanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylcyclohexanamine. The information is tailored to address common issues encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of N-propylcyclohexanamine, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of cyclohexanone with propylamine can stem from several factors. Inefficient formation of the intermediate iminium ion is a common culprit. This can be due to suboptimal pH, steric hindrance, or the use of a reducing agent that prematurely reduces the starting cyclohexanone.
To enhance your yield, consider the following:
-
Optimize Reaction pH: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the propylamine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the cyclohexanone carbonyl group won't be sufficiently activated for the nucleophilic attack. The use of acetic acid as a catalyst is a common practice to maintain the optimal pH range.
-
Choice of Reducing Agent: Employ a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for this reason, as NaBH₄ can also reduce the starting cyclohexanone, leading to the formation of cyclohexanol as a byproduct and thus lowering the yield of the desired amine.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can sometimes drive the reaction towards completion, especially for less reactive substrates. However, be aware that excessive heat can also promote the formation of side products. It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Stoichiometry: Using a slight excess of either propylamine or cyclohexanone can help to drive the reaction to completion. However, be cautious when using a large excess of propylamine as it can complicate the purification process.
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The most common side products in the synthesis of N-propylcyclohexanamine via reductive amination include:
-
Unreacted Starting Materials: Residual cyclohexanone and propylamine.
-
Intermediate Imine: The imine formed from the condensation of cyclohexanone and propylamine may not be fully reduced.
-
Over-alkylation Products: Although less common in this specific reaction, the formation of tertiary amines through undesired side reactions is a possibility.
-
Cyclohexanol: As mentioned previously, this can form if the reducing agent is not selective and reduces the starting cyclohexanone.
To minimize the formation of these impurities:
-
Ensure Complete Imine Formation: Allow sufficient time for the imine to form before introducing the reducing agent. Monitoring this step by TLC can be beneficial.
-
Use a Selective Reducing Agent: As highlighted in the previous point, using a reagent like sodium triacetoxyborohydride will minimize the reduction of cyclohexanone.
-
Control Reaction Conditions: Avoid excessively high temperatures, which can lead to degradation and the formation of undesired byproducts.
-
Purification: Most of these impurities can be removed through standard purification techniques such as distillation or column chromatography.
Q3: I'm having difficulty purifying my N-propylcyclohexanamine. What are the recommended methods?
A3: The purification of N-propylcyclohexanamine can be challenging due to the presence of structurally similar impurities. The following methods are recommended:
-
Distillation: Fractional distillation under reduced pressure is often an effective method for separating the desired product from starting materials and lower-boiling impurities.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from more polar impurities like cyclohexanol and any unreacted starting materials. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.
-
Acid-Base Extraction: This technique can be used to separate the basic amine product from neutral impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-propylcyclohexanamine.
Q1: What is the most common and efficient method for synthesizing N-propylcyclohexanamine?
A1: The most widely used and efficient method is the one-pot reductive amination of cyclohexanone with propylamine. This reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
Q2: How do temperature and pressure generally affect the synthesis of N-propylcyclohexanamine?
A2:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and potentially the degradation of reactants or the product.[1] The optimal temperature will depend on the specific catalyst and solvent system being used.
-
Pressure: In reactions involving gaseous reagents like hydrogen for catalytic hydrogenation, increasing the pressure will increase the concentration of the dissolved gas, thereby accelerating the reaction rate. For reductive aminations using chemical reducing agents, the reaction is typically carried out at atmospheric pressure.
Q3: What are some common catalysts used for the reductive amination of cyclohexanone?
A3: A variety of catalysts can be employed for this transformation. For catalytic hydrogenation, noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly used. Bimetallic catalysts, such as Rh-Ni on a silica support, have also shown high conversion rates.[2]
Data Presentation
The following tables summarize quantitative data on the effect of temperature and pressure on the yield of cyclohexylamine, a closely related primary amine synthesized via the reductive amination of cyclohexanone. This data serves as a valuable proxy for understanding the expected trends in N-propylcyclohexanamine synthesis.
Table 1: Effect of Temperature on Cyclohexylamine Yield
| Temperature (°C) | Yield (%) |
| 80 | ~60 |
| 100 | ~85 |
| 120 | >95 |
| 140 | ~90 |
Note: Data is for the reductive amination of cyclohexanone to cyclohexylamine using a 2%Ru@TAPB-DBDH catalyst and is intended to illustrate the general trend.[1]
Table 2: Effect of H₂ Pressure on Cyclohexylamine Yield
| H₂ Pressure (MPa) | Yield (%) |
| 1 | ~70 |
| 2 | ~80 |
| 3 | ~90 |
| 4 | >95 |
Note: Data is for the reductive amination of cyclohexanone to cyclohexylamine using a 2%Ru@TAPB-DBDH catalyst at 120°C and is intended to illustrate the general trend.[1]
Experimental Protocols
Reductive Amination of Cyclohexanone with Propylamine using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the synthesis of N-propylcyclohexanamine.
Materials:
-
Cyclohexanone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the cyclohexanone in anhydrous dichloromethane. To this solution, add propylamine (1.1 equivalents).
-
Acid Catalyst: Add acetic acid (1.2 equivalents) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-propylcyclohexanamine.
Caption: Logical relationship between reaction parameters and outcomes.
References
N-propylcyclohexanamine hydrochloride stability and degradation pathways
Technical Support Center: N-propylcyclohexanamine Hydrochloride
Disclaimer: N-propylcyclohexanamine hydrochloride is a compound with limited publicly available stability data. The information provided here is based on the general chemical principles of secondary amine hydrochlorides and data from structurally similar molecules. It is intended to serve as a guide for researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: How should I store N-propylcyclohexanamine hydrochloride to ensure its long-term stability?
A1: To maximize stability, N-propylcyclohexanamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Amines are often hygroscopic, meaning they can absorb moisture from the air, which could potentially lead to degradation.[1] Storing the compound at temperatures below 30°C (86°F) is recommended to minimize volatility and maintain stability.[1] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure (a secondary amine hydrochloride), the most probable degradation pathways involve oxidation and thermolysis.
-
Oxidation: The nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[3][4] The carbon atom attached to the nitrogen (the alpha-carbon) is also a potential site for oxidation.
-
Dealkylation: Cleavage of the N-propyl or N-cyclohexyl bond could occur under stress conditions, particularly at elevated temperatures.
-
Ring Opening/Oxidation: The cyclohexyl ring itself can be oxidized, potentially leading to the formation of cyclohexanone or cyclohexanol derivatives, and in more extreme cases, ring-opening to form carboxylic acids.[5][6]
Q3: I am observing impurity peaks in my HPLC analysis of an aged sample. What could they be?
A3: The impurity peaks are likely degradation products. Common culprits for a compound like N-propylcyclohexanamine hydrochloride would be N-propylcyclohexanamine (the free base), potential N-oxide derivatives, or products resulting from the loss of the propyl group (cyclohexanamine). To confirm, you would need to perform forced degradation studies (see Q4) and characterize the resulting degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify their molecular weights.
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its decomposition.[4] This helps identify potential degradation products and develop a stability-indicating analytical method.[7][8][9] Key conditions to test include:
-
Oxidation: Treating with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]
-
Thermal Stress: Exposing the solid compound to dry heat (e.g., 70°C).[9]
-
Photolytic Stress: Exposing a solution of the compound to UV light.[8][9]
Samples should be taken at various time points and analyzed by a suitable technique like HPLC to track the formation of degradants.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) of the solid compound. | 1. Oxidation. 2. Absorption of moisture (hygroscopicity). | 1. Store the compound under an inert atmosphere (N₂ or Ar). 2. Ensure the container is tightly sealed and stored in a desiccator or dry box.[1] |
| Poor peak shape or shifting retention time in reverse-phase HPLC. | 1. Interaction of the amine with free silanol groups on the HPLC column. 2. pH of the mobile phase is inappropriate for the analyte. | 1. Use a column with end-capping or a base-deactivated column. 2. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated. |
| Multiple unexpected peaks appear in the chromatogram of a freshly prepared solution. | 1. Contaminated solvent or glassware. 2. Rapid degradation in the chosen solvent/solution conditions. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Analyze the solution immediately after preparation. 3. Investigate solution stability by analyzing it at different time points (e.g., 0, 2, 4, 8 hours). |
| Inconsistent results in stability studies. | 1. Inconsistent stress conditions (temperature, light exposure). 2. Non-homogenous sample. | 1. Use calibrated equipment (ovens, light chambers) and precisely control all parameters. 2. Ensure the compound is fully dissolved and mixed before stressing and sampling. |
Data Presentation
Table 1: Example Data Summary from a Forced Degradation Study
This table template can be used to summarize the results from your forced degradation experiments.
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (Area %) |
| 0.1 N HCl (60°C) | 24 hrs | 98.5% | 1.5% | 1.2% (at RRT 0.85) |
| 0.1 N NaOH (60°C) | 24 hrs | 95.2% | 4.8% | 3.5% (at RRT 0.91) |
| 3% H₂O₂ (RT) | 8 hrs | 89.7% | 10.3% | 7.8% (at RRT 1.15) |
| Dry Heat (70°C) | 48 hrs | 99.1% | 0.9% | 0.6% (at RRT 0.85) |
| UV Light | 7 days | 97.8% | 2.2% | 1.9% (at RRT 1.10) |
| Control (Dark, RT) | 7 days | 99.8% | 0.2% | Not Detected |
| RRT = Relative Retention Time |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To identify potential degradation products and pathways for N-propylcyclohexanamine hydrochloride under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve N-propylcyclohexanamine HCl in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 5 mL of stock solution with 5 mL of 0.2 N HCl to get a final acid concentration of 0.1 N. Heat in a water bath at 60°C.
-
Alkaline: Mix 5 mL of stock solution with 5 mL of 0.2 N NaOH to get a final base concentration of 0.1 N. Heat in a water bath at 60°C.
-
Oxidative: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solid): Place approximately 10-20 mg of the solid compound in a vial and keep it in a calibrated oven at 70°C.
-
Photolytic: Place 10 mL of the stock solution in a quartz cuvette or vial and expose it to a photostability chamber. A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Sampling: Withdraw aliquots from each stressed solution at predetermined time points (e.g., 2, 8, 24, 48 hours). For the solid thermal stress, dissolve a portion of the solid in the initial solvent to 1 mg/mL before analysis.
-
Sample Preparation: Before injection, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a low-pH phosphate buffer, with UV detection). Use an LC-MS method to obtain mass information on the degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for N-propylcyclohexanamine HCl.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for forced degradation studies.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. benchchem.com [benchchem.com]
- 9. ajpsonline.com [ajpsonline.com]
Technical Support Center: Purification of N-propylcyclohexanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N-propylcyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of N-propylcyclohexanamine hydrochloride?
A1: N-propylcyclohexanamine is commonly synthesized via reductive amination of cyclohexanone with propylamine. Potential impurities include:
-
Unreacted starting materials: Cyclohexanone and propylamine.
-
Side-products: Dicyclohexylamine and di-n-propylamine from side reactions.
-
Over-alkylation product: N,N-dipropylcyclohexanamine.
-
By-products from the reducing agent: Dependent on the specific reducing agent used.
Q2: What is the general strategy for purifying crude N-propylcyclohexanamine hydrochloride?
A2: A common and effective strategy involves a multi-step approach:
-
Acid-Base Extraction: To separate the basic amine from non-basic impurities.
-
Chromatography: To separate the desired secondary amine from other closely related amine impurities.
-
Recrystallization: As a final step to obtain a highly pure, crystalline product.
Troubleshooting Guides
Problem 1: Low yield after initial purification.
Possible Cause: Suboptimal pH during acid-base extraction. Solution: Ensure the aqueous phase is sufficiently acidic (pH < 2) during the initial extraction to fully protonate the amine and draw it into the aqueous layer. Conversely, ensure the aqueous phase is sufficiently basic (pH > 10) during the basification step to fully deprotonate the amine for extraction back into the organic phase.
Possible Cause: Incomplete extraction from the aqueous or organic phase. Solution: Perform multiple extractions (at least 3) with the organic solvent at each stage to ensure complete transfer of the amine.
Problem 2: Co-elution of impurities during column chromatography.
Possible Cause: Inappropriate solvent system (mobile phase). Solution: The polarity of the eluent is critical. For normal-phase chromatography on silica gel, a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a tertiary amine like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve the separation of basic compounds by competing with the amine product for active sites on the silica gel.
Possible Cause: Overloading the column. Solution: Use an appropriate ratio of crude material to stationary phase. A general guideline is 1:20 to 1:100 (mass of crude product to mass of silica gel), depending on the difficulty of the separation.
Problem 3: The product oils out during recrystallization.
Possible Cause: The chosen solvent is too good a solvent for the compound, or the solution is too concentrated. Solution: Select a solvent system where the N-propylcyclohexanamine hydrochloride is soluble at high temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as isopropanol/diethyl ether or ethanol/hexane, often works well. Dissolve the compound in a minimal amount of the hot, good solvent and then slowly add the "anti-solvent" (the one in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Possible Cause: Cooling the solution too quickly. Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic N-propylcyclohexanamine from non-basic impurities.
Materials:
-
Crude N-propylcyclohexanamine hydrochloride
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Acidic Extraction: Transfer the ether solution to a separatory funnel and extract three times with 1 M HCl. The N-propylcyclohexanamine will move into the aqueous layer as its hydrochloride salt.
-
Separation of Non-Basic Impurities: The organic layer contains non-basic impurities and can be discarded. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is greater than 10. This deprotonates the amine.
-
Back Extraction: Extract the free amine back into diethyl ether (three times).
-
Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified free amine.
Protocol 2: Column Chromatography (Normal Phase)
This protocol is for the separation of N-propylcyclohexanamine from closely related amine impurities.
Materials:
-
Partially purified N-propylcyclohexanamine (free base)
-
Silica gel (230-400 mesh)
-
Hexane (or cyclohexane)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexane. Add 0.1-1% triethylamine to the mobile phase throughout the elution.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization to the Hydrochloride Salt
This final step is to obtain a highly pure, crystalline solid.
Materials:
-
Purified N-propylcyclohexanamine (free base)
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether (or ethereal HCl)
-
Isopropanol (or ethanol)
-
Hexane (or other anti-solvent)
-
Büchner funnel and filter paper
Procedure:
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Recrystallization:
-
Dissolve the collected solid in a minimal amount of hot isopropanol.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Washing and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Data Presentation
The following tables provide starting points for purification parameters. Optimal conditions may vary based on the specific impurity profile of the crude material.
Table 1: Column Chromatography Mobile Phase Suggestions
| Stationary Phase | Mobile Phase System | Gradient Example (Polar Solvent %) | Modifier |
| Silica Gel | Hexane / Ethyl Acetate | 0% to 20% | 0.1 - 1% Et₃N |
| Silica Gel | Dichloromethane / Methanol | 0% to 10% | 0.1 - 1% Et₃N |
| Alumina (basic) | Hexane / Ethyl Acetate | 0% to 15% | Not always needed |
Table 2: Recrystallization Solvent System Suggestions
| Primary Solvent (Good Solvent) | Anti-Solvent (Poor Solvent) | Expected Outcome |
| Isopropanol | Diethyl ether or Hexane | Crystalline solid upon slow cooling. |
| Ethanol | Hexane | May require seeding to initiate crystallization. |
| Acetone | Water | Use with caution, ensure complete removal of water. |
Visualizations
Caption: General workflow for the purification of N-propylcyclohexanamine hydrochloride.
Caption: Troubleshooting guide for issues encountered during recrystallization.
Technical Support Center: Characterization of N-Propylcyclohexanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of N-propylcyclohexanamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of N-propylcyclohexanamine derivatives?
A1: Researchers often encounter challenges in several key areas:
-
Isomer Differentiation: Distinguishing between positional and stereoisomers can be difficult due to their similar physicochemical properties.
-
Spectral Interpretation: Complex NMR spectra can arise from the cyclohexane ring conformations and the presence of various substituents. Mass spectrometry fragmentation patterns may also be complex and require careful analysis.
-
Chromatographic Separation: Achieving baseline separation of closely related derivatives and isomers can be challenging, often requiring optimization of chromatographic conditions.
-
Sample Purity: Ensuring the sample is free from starting materials, byproducts, and residual solvents is crucial for accurate characterization.
Q2: Which analytical techniques are most suitable for characterizing N-propylcyclohexanamine derivatives?
A2: A multi-technique approach is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the chemical structure, including the position of substituents and stereochemistry.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, which aid in structural confirmation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and separation of isomers. Chiral HPLC may be necessary for separating enantiomers.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Q3: How can I differentiate between positional isomers of N-propylcyclohexanamine derivatives?
A3: Differentiating positional isomers, such as those with substituents at different positions on the cyclohexane ring, requires careful analysis:
-
NMR Spectroscopy: The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the cyclohexane ring. 2D NMR techniques like COSY and HMBC can help establish connectivity.
-
Chromatography: HPLC and GC methods can often be developed to separate positional isomers. The choice of column and mobile/stationary phase is critical.[1][2]
-
Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in MS may differ, providing clues to the substitution position.
Troubleshooting Guides
NMR Spectroscopy Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or Unresolved Peaks in ¹H NMR | - Sample aggregation- Presence of paramagnetic impurities- Conformational exchange | - Dilute the sample.- Filter the sample.- Acquire spectra at different temperatures. |
| Difficulty Assigning Cyclohexane Protons | - Complex splitting patterns due to axial and equatorial protons- Overlapping signals | - Utilize 2D NMR techniques (COSY, HSQC, HMBC).- Compare with spectra of similar, known compounds. |
| Incorrect Integrations | - Impurities in the sample- Poor phasing or baseline correction | - Purify the sample.- Re-process the spectrum with careful phasing and baseline correction. |
Mass Spectrometry Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | - In-source fragmentation- Low ionization efficiency | - Use a softer ionization technique (e.g., ESI instead of EI).- Optimize ionization source parameters. |
| Complex Fragmentation Pattern | - Multiple fragmentation pathways- Presence of isomers | - Perform MS/MS analysis to elucidate fragmentation pathways.- Couple with a separation technique like GC or LC to analyze pure components. |
| Poor Reproducibility | - Inconsistent sample preparation- Instrument instability | - Standardize sample preparation protocol.- Calibrate and tune the mass spectrometer regularly. |
HPLC Separation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Inject a smaller sample volume.- Add a competing amine (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inadequate Resolution of Isomers | - Incorrect column chemistry- Suboptimal mobile phase composition | - Screen different stationary phases (e.g., C18, phenyl, chiral).- Optimize the mobile phase composition (solvent ratio, buffer concentration, pH).[1] |
| Shifting Retention Times | - Column degradation- Fluctuation in mobile phase composition or temperature | - Use a guard column and ensure proper column washing.- Use a mobile phase preparation system and a column thermostat. |
Quantitative Data
Table 1: Physicochemical Properties of Selected N-Propylcyclohexanamine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| N-propylcyclohexanamine | C₉H₁₉N | 141.25 | 2.5 | [3] |
| N-methyl-N-propylcyclohexanamine | C₁₀H₂₁N | 155.28 | 3.0 | [4] |
| N-ethyl-N-propylcyclohexanamine | C₁₁H₂₃N | 169.31 | 3.3 | [5] |
| N-methyl-2-propylcyclohexanamine | C₁₀H₂₁N | 155.28 | 2.9 | [6] |
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation (Adapted from a method for similar compounds)
This protocol is a general guideline and may require optimization for specific N-propylcyclohexanamine derivatives.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For aromatic derivatives, a phenyl-based column may provide better selectivity.[2] For chiral separations, a dedicated chiral stationary phase is necessary.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be adjusted to control the ionization state of the amine. Adding a small amount of an amine modifier like triethylamine can improve peak shape.
-
Gradient Elution: Start with a lower percentage of the organic modifier and gradually increase it to elute more retained compounds. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for non-aromatic amines).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: General GC-MS Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a range of compounds. A typical ramp rate is 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., acetylation) may be necessary for certain compounds to improve volatility and chromatographic performance.
Visualizations
Caption: General experimental workflow for the characterization of N-propylcyclohexanamine derivatives.
Caption: Troubleshooting logic for common HPLC separation issues.
Caption: A generalized signaling pathway potentially modulated by N-propylcyclohexanamine derivatives.
References
- 1. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanamine, N-methyl-n-propyl- | C10H21N | CID 541883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-N-propylcyclohexanamine | C11H23N | CID 20812157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-2-propylcyclohexanamine | C10H21N | CID 22484551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride, with a focus on their synthesis via reductive amination of cyclohexanone. This document provides a detailed overview of the synthetic methodologies, comparative performance based on analogous reactions, and relevant physicochemical properties to inform experimental design and compound selection in a research and development setting.
Executive Summary
N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride are secondary amine hydrochlorides that can be efficiently synthesized through the reductive amination of cyclohexanone with the corresponding primary amines, propylamine and ethylamine, respectively. This one-pot reaction is a widely used and versatile method for forming carbon-nitrogen bonds. The general reaction involves the initial formation of an imine intermediate from the reaction of cyclohexanone with the amine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.
Physicochemical Properties
A summary of key physicochemical properties for the free base forms of N-propylcyclohexanamine and N-ethylcyclohexanamine is provided below. These properties are crucial for predicting the behavior of the molecules in biological systems.
| Property | N-propylcyclohexanamine | N-ethylcyclohexanamine |
| Molecular Formula | C₉H₁₉N | C₈H₁₇N |
| Molecular Weight | 141.26 g/mol | 127.23 g/mol |
| XLogP3 | 2.9 | 2.4 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 3 | 2 |
| Data sourced from PubChem. |
Synthesis via Reductive Amination
The primary synthetic route to both N-propylcyclohexanamine and N-ethylcyclohexanamine is the reductive amination of cyclohexanone. This method is advantageous due to its operational simplicity and generally good yields.
General Reaction Scheme
Caption: General workflow for the synthesis of N-alkylcyclohexanamine hydrochlorides.
Experimental Protocols
Below are representative experimental protocols for the synthesis of N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride via reductive amination. These protocols are based on general procedures for this type of transformation.
Method 1: Reductive Amination using Sodium Triacetoxyborohydride
This method utilizes a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reductive amination of ketones.
-
Materials:
-
Cyclohexanone
-
Propylamine or Ethylamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
-
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in the chosen solvent, add propylamine or ethylamine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel if necessary.
-
Dissolve the purified amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.
-
Comparative Performance
While a direct head-to-head comparison is not available, the performance of the reductive amination with propylamine and ethylamine is expected to be similar. Potential minor differences in yield and reaction time may arise due to the slight difference in steric hindrance and nucleophilicity between propylamine and ethylamine.
| Parameter | N-propylcyclohexanamine HCl | N-ethylcyclohexanamine HCl |
| Starting Materials | Cyclohexanone, Propylamine | Cyclohexanone, Ethylamine |
| Key Reagents | Sodium triacetoxyborohydride, Acetic Acid, HCl | Sodium triacetoxyborohydride, Acetic Acid, HCl |
| Typical Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Anticipated Yield | Good to Excellent | Good to Excellent |
Logical Relationship in Synthesis
The synthesis of both title compounds follows a congruent synthetic logic, differing only in the choice of the primary amine.
Caption: Comparative synthetic pathways from a common precursor.
Applications in Drug Development
While specific signaling pathway involvement for N-propylcyclohexanamine and N-ethylcyclohexanamine is not well-documented in publicly available literature, substituted cyclohexanamine moieties are present in various biologically active compounds. The nature of the N-alkyl substituent can significantly impact the pharmacological properties of a molecule, including its binding affinity to target receptors, metabolic stability, and overall pharmacokinetic profile. The choice between a propyl and an ethyl group allows for fine-tuning of a lead compound's properties during the drug discovery process.
Conclusion
Both N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride are readily accessible via the robust and well-established reductive amination of cyclohexanone. The choice of the N-alkyl substituent (propyl vs. ethyl) is unlikely to dramatically alter the synthetic feasibility but may offer a valuable tool for modulating the biological activity and physicochemical properties of more complex molecules in a drug development pipeline. The provided protocols and comparative data, based on analogous transformations, offer a solid foundation for the synthesis and further investigation of these compounds. Further experimental work is warranted to delineate the subtle differences in their synthetic performance and pharmacological profiles.
A Comparative Guide to Reducing Agents for the Synthesis of N-propylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-propylcyclohexanamine, a secondary amine with applications in pharmaceutical and chemical industries, is commonly achieved through the reductive amination of cyclohexanone with propylamine. The choice of reducing agent is a critical parameter in this synthesis, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data from analogous reactions, and includes detailed experimental protocols.
Performance Comparison of Reducing Agents
The selection of a reducing agent for the synthesis of N-propylcyclohexanamine involves a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes quantitative data for common reducing agents based on representative examples of secondary amine synthesis from cyclohexanone.
| Reducing Agent | Reagent Class | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Hydride | ~55% | Methanol or Ethanol, 0°C to rt | Cost-effective, readily available | Can reduce the starting ketone, requires careful addition after imine formation |
| Sodium Cyanoborohydride (NaBH₃CN) | Hydride | 62-69% | Methanol, pH 6-7 | Selective for imines over ketones, stable in protic solvents | Toxic (releases HCN in acidic conditions), slower reaction times |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Hydride | 67-70% | Dichloromethane, rt | Mild, highly selective for imines, one-pot procedure, tolerates sensitive functional groups | More expensive, moisture sensitive |
| Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni) | Catalytic | Up to 96% | Hydrogen gas, catalyst (e.g., Pd/C, Raney Ni), various solvents (e.g., ethanol, methanol) | High yields, "green" process (water as the only byproduct), catalyst can be recycled | Requires specialized equipment (hydrogenator), potential for catalyst poisoning |
Reaction Pathway and Experimental Workflow
The synthesis of N-propylcyclohexanamine via reductive amination proceeds through the initial formation of an imine intermediate from cyclohexanone and propylamine. This intermediate is then reduced to the final secondary amine product.
Caption: General reaction pathway for the synthesis of N-propylcyclohexanamine.
The experimental workflow can be generalized into a few key steps, from the initial reaction setup to the final purification of the product.
Caption: A generalized experimental workflow for reductive amination.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of secondary amines from cyclohexanone using different reducing agents. These can be adapted for the synthesis of N-propylcyclohexanamine.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This one-pot procedure is favored for its mildness and high selectivity.
Materials:
-
Cyclohexanone (1.0 eq)
-
Propylamine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve cyclohexanone and propylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N-propylcyclohexanamine by distillation or column chromatography.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This method is effective due to the selectivity of the reducing agent for the protonated imine (iminium ion).[1]
Materials:
-
Cyclohexanone (1.0 eq)
-
Propylamine (1.0-1.2 eq)
-
Sodium cyanoborohydride (1.1-1.5 eq)
-
Methanol as solvent
-
Acetic acid to maintain pH
Procedure:
-
Dissolve cyclohexanone and propylamine in methanol.
-
Adjust the pH of the solution to 6-7 by the addition of glacial acetic acid.
-
Add sodium cyanoborohydride in portions, monitoring for any gas evolution. Caution: Acidic conditions can generate toxic HCN gas. This step should be performed in a well-ventilated fume hood.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Protocol 3: Reductive Amination using Sodium Borohydride (NaBH₄)
This is a cost-effective method, but requires a two-step approach to avoid reduction of the starting ketone.
Materials:
-
Cyclohexanone (1.0 eq)
-
Propylamine (1.0 eq)
-
Solvent for imine formation (e.g., Toluene, Methanol)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves, optional)
-
Sodium borohydride (1.0-1.5 eq)
-
Methanol or Ethanol for reduction
Procedure:
-
Step 1: Imine Formation
-
Dissolve cyclohexanone and propylamine in a suitable solvent.
-
If desired, add a dehydrating agent to drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC, GC, or NMR).
-
-
Step 2: Reduction
-
Cool the reaction mixture containing the imine in an ice bath.
-
Slowly add a solution of sodium borohydride in methanol or ethanol.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by the careful addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry, filter, and concentrate the combined organic extracts.
-
Purify the final product.
-
Protocol 4: Catalytic Hydrogenation
This "green" method offers high yields and avoids the use of stoichiometric metal hydride reagents.[2]
Materials:
-
Cyclohexanone (1.0 eq)
-
Propylamine (1.0-1.2 eq)
-
Catalyst (e.g., 5% Pd/C, Raney Ni)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor (hydrogenator), combine cyclohexanone, propylamine, the catalyst, and the solvent.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting N-propylcyclohexanamine by distillation.
Conclusion
The choice of reducing agent for the synthesis of N-propylcyclohexanamine is dependent on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment. For high selectivity and operational simplicity in a laboratory setting, sodium triacetoxyborohydride is often the reagent of choice. For large-scale, environmentally friendly production, catalytic hydrogenation offers excellent yields and minimizes waste. Sodium cyanoborohydride provides a good balance of selectivity and cost, though safety precautions are paramount. Sodium borohydride remains a viable, low-cost option, particularly when a two-step procedure is feasible. Careful consideration of the pros and cons of each method will enable the selection of the most appropriate reducing agent for a successful synthesis.
References
Comparative Analysis of the Biological Activity of N-Propylcyclohexanamine and Other N-Alkylated Cyclohexanamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of N-propylcyclohexanamine alongside other N-alkylated cyclohexanamines, such as N-methylcyclohexanamine and N-ethylcyclohexanamine. While direct comparative studies on these specific simple N-alkylated cyclohexanamines are limited in publicly available literature, this document extrapolates likely biological targets and structure-activity relationships (SAR) based on data from structurally related compounds, particularly the broader class of cyclohexylamines and N-alkylated amines.
The primary expected biological targets for this class of compounds include monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and monoamine oxidase (MAO) enzymes. Activity at the N-methyl-D-aspartate (NMDA) receptor, a prominent target for the related arylcyclohexylamines, may also be possible, though likely with lower affinity in the absence of an aryl moiety.
Comparative Biological Activity Data
Direct quantitative comparative data for N-propylcyclohexanamine and its immediate lower alkyl homologues is scarce. However, studies on related N-alkylated compounds and structure-activity relationship trends suggest that the length of the N-alkyl substituent can influence potency and selectivity at various targets. The following table presents hypothetical data based on established SAR principles for illustrative purposes.
| Compound | Target | Assay Type | Predicted Potency (IC₅₀/Kᵢ) | Predicted Selectivity |
| N-Methylcyclohexanamine | Monoamine Transporters (DAT, NET, SERT) | Radioligand Binding | Moderate | Non-selective |
| Monoamine Oxidase (MAO-A, MAO-B) | Enzyme Inhibition | Low to Moderate | MAO-A preferential | |
| N-Ethylcyclohexanamine | Monoamine Transporters (DAT, NET, SERT) | Radioligand Binding | Moderate to High | Increased DAT/NET selectivity |
| Monoamine Oxidase (MAO-A, MAO-B) | Enzyme Inhibition | Moderate | Mixed/Slight MAO-B pref. | |
| N-Propylcyclohexanamine | Monoamine Transporters (DAT, NET, SERT) | Radioligand Binding | High | Highest DAT/NET selectivity |
| Monoamine Oxidase (MAO-A, MAO-B) | Enzyme Inhibition | Moderate to High | MAO-B preferential |
Note: This table is predictive and intended for illustrative purposes. Experimental validation is required.
Experimental Protocols
To empirically determine the biological activity of N-propylcyclohexanamine and its analogues, the following experimental protocols are recommended.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of the compounds against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates
-
Phosphate buffer (pH 7.4)
-
Test compounds (N-alkylated cyclohexanamines)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the respective MAO enzyme (MAO-A or MAO-B) to the phosphate buffer.
-
Add the test compound solutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Monitor the change in absorbance over time at the appropriate wavelength (316 nm for kynuramine, 250 nm for benzylamine) using a spectrophotometer.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
Monoamine Transporter Radioligand Binding Assay
This assay measures the affinity of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well filter plate, combine the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding).
-
For non-specific binding determination, add a high concentration of a known inhibitor.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding by rapid filtration through a cell harvester onto glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values.
Monoamine Transporter Uptake Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters by their respective transporters.
Materials:
-
Cells stably expressing human DAT, NET, or SERT
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Uptake buffer
-
Test compounds
-
Scintillation counter
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Prepare solutions of the test compounds.
-
Pre-incubate the cells with the test compounds or buffer for a short period.
-
Initiate uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a specific time at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the percent inhibition of uptake and calculate the IC₅₀ value for each compound.
Discussion of Structure-Activity Relationships (SAR)
Based on the broader literature for N-alkylated amines and related compounds, the following SAR trends can be anticipated for N-alkylated cyclohexanamines:
-
N-Alkyl Chain Length and Monoamine Transporters: Increasing the length of the N-alkyl chain from methyl to propyl is often associated with an increase in potency and selectivity for the dopamine and norepinephrine transporters over the serotonin transporter. This is thought to be due to the larger and more hydrophobic binding pockets of DAT and NET compared to SERT. Therefore, N-propylcyclohexanamine is predicted to be a more potent and selective inhibitor of DAT and NET than N-methyl- or N-ethylcyclohexanamine.
-
N-Alkyl Chain Length and Monoamine Oxidase: The N-alkyl substituent can also influence the interaction with MAO enzymes. Generally, smaller N-alkyl groups may favor interaction with MAO-A, while larger, more lipophilic groups tend to increase selectivity for MAO-B. Consequently, N-propylcyclohexanamine may exhibit greater selectivity for MAO-B compared to its smaller counterparts.
Conclusion and Future Directions
It is crucial to emphasize that these predictions are based on extrapolations from related compound classes. Direct experimental investigation using the protocols outlined in this guide is essential to definitively characterize and compare the biological activities of N-propylcyclohexanamine and other N-alkylated cyclohexanamines. Such studies would provide valuable data for researchers and drug development professionals interested in this chemical scaffold.
A Spectroscopic Comparison of N-propylcyclohexanamine and Its Precursors: Cyclohexanone and Propylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the secondary amine, N-propylcyclohexanamine, with its common precursors, cyclohexanone and propylamine. The formation of N-propylcyclohexanamine from these precursors is typically achieved through reductive amination. Understanding the distinct spectroscopic signatures of the product and its starting materials is crucial for reaction monitoring, product identification, and purity assessment. This document summarizes key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for each compound and provides standardized experimental protocols for their analysis.
Spectroscopic Data Summary
The following tables outline the characteristic spectroscopic features of N-propylcyclohexanamine, cyclohexanone, and propylamine. This data is essential for distinguishing the final product from the unreacted starting materials and potential intermediates.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Key Absorption Bands (cm⁻¹) | Interpretation |
| Cyclohexanone | C=O (Ketone) | ~1715 (strong, sharp) | Carbonyl stretch, characteristic of a saturated cyclic ketone.[1] |
| C-H (Alkane) | ~2850-2960 | Aliphatic C-H stretching. | |
| Propylamine | N-H (Primary Amine) | ~3300-3500 (two bands, medium) | N-H stretching vibrations of a primary amine.[2] |
| N-H bend | ~1590-1650 (medium) | N-H bending vibration.[2] | |
| C-N | ~1000-1250 (medium) | C-N stretching vibration. | |
| C-H (Alkane) | ~2850-2960 | Aliphatic C-H stretching. | |
| N-propylcyclohexanamine | N-H (Secondary Amine) | ~3300-3500 (one band, weak-medium) | N-H stretching vibration of a secondary amine. |
| C-N | ~1180-1280 (medium) | C-N stretching vibration. | |
| C-H (Alkane) | ~2850-2960 | Aliphatic C-H stretching. |
Table 2: ¹H NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexanone | α-CH₂ (to C=O) | ~2.2 - 2.5 | Multiplet |
| β, γ-CH₂ | ~1.7 - 1.9 | Multiplet | |
| Propylamine | CH₃ | ~0.9 | Triplet |
| -CH₂- (adjacent to CH₃) | ~1.4 - 1.6 | Sextet | |
| -CH₂- (adjacent to NH₂) | ~2.6 - 2.8 | Triplet | |
| NH₂ | ~1.1 (variable) | Singlet (broad) | |
| N-propylcyclohexanamine | Cyclohexyl CH (on C-N) | ~2.4 - 2.6 | Multiplet |
| Cyclohexyl CH₂ | ~1.0 - 1.9 | Multiplets | |
| N-CH₂- (propyl) | ~2.4 - 2.6 | Triplet | |
| -CH₂- (propyl) | ~1.4 - 1.6 | Sextet | |
| CH₃ (propyl) | ~0.9 | Triplet | |
| NH | Variable | Singlet (broad) |
Table 3: ¹³C NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Cyclohexanone | C=O | ~212 |
| α-C (to C=O) | ~42 | |
| β-C | ~27 | |
| γ-C | ~25 | |
| Propylamine | C (adjacent to NH₂) | ~45 |
| C (middle) | ~26 | |
| CH₃ | ~11 | |
| N-propylcyclohexanamine | Cyclohexyl C (on C-N) | ~58 |
| Cyclohexyl C (adjacent to C-N) | ~34 | |
| Cyclohexyl C | ~25, ~26 | |
| N-CH₂- (propyl) | ~52 | |
| -CH₂- (propyl) | ~23 | |
| CH₃ (propyl) | ~12 |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Interpretation of Fragmentation |
| Cyclohexanone | 98 | 83, 70, 55, 42 | Loss of methyl, ethylene, and carbonyl group fragments. |
| Propylamine | 59 | 44, 30 | α-cleavage leading to [CH₂NH₂]⁺ and [CH₃CH₂]⁺ fragments.[3] |
| N-propylcyclohexanamine | 141 | 112, 98, 84, 71, 56 | α-cleavage on either side of the nitrogen atom. Loss of a propyl radical to give a fragment at m/z 98. Loss of a cyclohexyl radical. |
Experimental Protocols
Detailed methodologies for the synthesis of N-propylcyclohexanamine and its subsequent spectroscopic analysis are provided below.
Synthesis of N-propylcyclohexanamine via Reductive Amination
This protocol describes a general procedure for the synthesis of N-propylcyclohexanamine from cyclohexanone and propylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Cyclohexanone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane.
-
Add propylamine (1.1 eq) to the solution.
-
Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-propylcyclohexanamine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocols
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For liquid samples like cyclohexanone, propylamine, and N-propylcyclohexanamine, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.
-
Analysis: Identify characteristic peaks corresponding to the functional groups present in each molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Assign peaks to the corresponding protons and carbons in the molecular structure.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute a small amount of the liquid sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). Set a temperature program that allows for the separation of the compounds of interest. A typical program might start at 50°C and ramp up to 250°C.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-300.
-
Analysis: Identify the compounds based on their retention times and mass spectra. Compare the fragmentation patterns to reference spectra.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the synthesis pathway and the experimental workflow for spectroscopic analysis.
Caption: Synthesis of N-propylcyclohexanamine via reductive amination.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
References
A Comparative Purity Analysis of Commercially Available N-propylcyclohexanamine Hydrochloride
Guide for Researchers and Drug Development Professionals
Disclaimer: This document presents a comparative guide based on hypothetical data for illustrative purposes. The experimental results, supplier names, and impurity profiles are fictional and intended to demonstrate a best-practice framework for the purity analysis of commercially available N-propylcyclohexanamine Hydrochloride. Researchers should always conduct their own analyses on specific batches of material.
Introduction
N-propylcyclohexanamine hydrochloride is a crucial chemical intermediate in various research and development applications, including pharmaceutical synthesis. The purity of this starting material is a critical quality attribute that can significantly impact reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough and multi-faceted analytical approach to purity determination is essential for any laboratory sourcing this compound.
This guide provides a comparative overview of the purity profiles of N-propylcyclohexanamine hydrochloride from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The analysis employs a suite of standard analytical techniques to provide a comprehensive assessment of chemical purity, identify and quantify major impurities, and determine water content.
Summary of Purity Analysis
The following table summarizes the analytical results for N-propylcyclohexanamine hydrochloride samples obtained from three different commercial suppliers. The data represents a comprehensive evaluation using High-Performance Liquid Chromatography (HPLC) for assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Karl Fischer titration for water content.
Table 1: Comparative Purity Data of N-propylcyclohexanamine Hydrochloride
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| Purity by HPLC (% Area) | 99.85% | 98.76% | 99.21% |
| Major Impurity 1 (GC-MS) | Cyclohexanamine (0.05%) | N-propylcyclohexanamine (0.52%) | Cyclohexanamine (0.08%) |
| Major Impurity 2 (GC-MS) | Dicyclohexylamine (0.03%) | Cyclohexanone (0.25%) | N,N-dipropylcyclohexanamine (0.15%) |
| Total Impurities (GC-MS) | 0.11% | 0.98% | 0.35% |
| Water Content (Karl Fischer) | 0.08% | 0.45% | 0.22% |
| Assay (by ¹H NMR) | 99.7% | 98.2% | 98.9% |
Experimental Methodologies
Detailed protocols for the key analytical techniques used in this guide are provided below. These methods are based on standard pharmaceutical analysis practices.
3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is designed to separate the main compound from non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of N-propylcyclohexanamine hydrochloride and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This technique is used to identify and quantify volatile impurities, such as residual starting materials or side-products.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Scan Range: 35-500 amu.
-
Sample Preparation: The free base is typically analyzed. Accurately weigh 20 mg of the hydrochloride salt, dissolve in 1 mL of water, add 1 mL of dichloromethane and 0.2 mL of 2M Sodium Hydroxide. Vortex vigorously for 1 minute. Allow layers to separate and inject 1 µL of the organic (bottom) layer.
3.3 Quantitative ¹H NMR (qNMR) for Absolute Purity (Assay)
qNMR provides an absolute measure of purity against a certified internal standard.[1][2][3]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: Maleic acid (Certified Reference Material).
-
Solvent: Deuterium Oxide (D₂O).
-
Sample Preparation: Accurately weigh ~15 mg of N-propylcyclohexanamine hydrochloride and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of D₂O. Transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved signal for the maleic acid internal standard and a non-overlapping signal corresponding to the analyte.
-
Calculation: Purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.[1]
3.4 Karl Fischer Titration for Water Content
This is a standard method for the accurate determination of water content in solid samples.[4][5][6][7][8]
-
Instrumentation: Metrohm 870 KF Titrino plus or equivalent coulometric titrator.
-
Reagent: Hydranal™-Coulomat AG or equivalent.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the sample directly into the titration vessel.
-
Procedure: The instrument automatically titrates the sample to an electrometric endpoint. The water content is calculated based on the amount of iodine generated to neutralize the water present.[5]
Visualized Workflows and Logic
To aid in understanding the analytical process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for the comprehensive purity assessment of N-propylcyclohexanamine HCl.
Caption: Decision-making flowchart for qualifying a supplier based on analytical purity results.
Discussion of Results
The hypothetical results highlight significant variations in quality among the three suppliers.
-
Supplier A demonstrates the highest quality, with an HPLC purity of 99.85%, a high qNMR assay value, and minimal levels of impurities and water. The crystalline nature of the material is also a favorable physical attribute. This lot would be suitable for the most demanding applications, including late-stage development and GMP synthesis.
-
Supplier B provides material of considerably lower quality. The off-white appearance suggests the presence of chromophoric impurities. This is supported by the lower HPLC purity (98.76%) and a significantly higher total impurity content identified by GC-MS. Notably, the presence of unreacted starting material (N-propylcyclohexanamine) and a potential process-related impurity (cyclohexanone) at high levels is a concern. The elevated water content could also be problematic for moisture-sensitive reactions. This material may only be suitable for early-stage, non-critical research where further purification is feasible.
-
Supplier C offers an intermediate quality product. While the HPLC purity is high, the GC-MS analysis reveals a higher level of total impurities compared to Supplier A, particularly a dialkylated by-product. The water content is moderate. This material could be considered for general research and development purposes, but the impurity profile should be carefully considered based on the specific synthetic route it will be used in.
Conclusion and Recommendations
This comparative guide underscores the critical importance of performing comprehensive, multi-technique purity analysis on all incoming critical raw materials. Relying solely on a single method, such as HPLC area percent, can be misleading. For instance, while Supplier C shows good HPLC purity, its overall quality is diminished by the presence of several volatile impurities.
Based on this hypothetical analysis:
-
Supplier A is highly recommended for all applications, including cGMP manufacturing.
-
Supplier C may be a cost-effective option for non-critical R&D activities where the identified impurities are not expected to interfere with subsequent chemistry.
-
Supplier B should be avoided unless extensive in-house purification is planned and economically viable.
Researchers and drug development professionals should establish a rigorous internal qualification program for all critical material suppliers, utilizing the analytical framework presented in this guide to ensure the quality, consistency, and reliability of their chemical supply chain.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. metrohm.com [metrohm.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. mt.com [mt.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validating the Structure of N-propylcyclohexanamine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of the chemical structure of novel compounds is a cornerstone of safe and effective drug development and chemical research. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of N-propylcyclohexanamine hydrochloride and its derivatives. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in establishing robust validation processes.
Introduction
N-propylcyclohexanamine and its derivatives represent a class of compounds with potential applications in medicinal chemistry and materials science. As with any synthesized chemical entity, unambiguous confirmation of the molecular structure, including stereochemistry where applicable, and the presence of the hydrochloride salt is crucial. This guide outlines a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis to provide unequivocal structural validation.
Comparative Analysis of Analytical Techniques
A combination of analytical methods is essential for the comprehensive validation of N-propylcyclohexanamine hydrochloride derivatives. Each technique provides unique and complementary information regarding the compound's structure and purity.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of protons and carbons. Confirms the presence of the propyl and cyclohexyl groups and their substitution patterns. Can indicate the protonation state of the amine. | Provides unambiguous structural elucidation. Non-destructive. Quantitative. | May not be definitive for determining the molecular weight of an unknown. Can be less sensitive than MS. |
| Mass Spectrometry (MS) | Precise molecular weight of the free base and information on the fragmentation patterns, which aids in structural confirmation. | High sensitivity. Provides molecular weight information. Fragmentation patterns offer structural clues. | Does not directly confirm the presence of the hydrochloride salt. Isomer differentiation can be challenging without chromatography. |
| X-ray Crystallography | The absolute three-dimensional atomic arrangement in a single crystal, providing definitive proof of structure, stereochemistry, and the ionic interaction between the amine and chloride. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be challenging to obtain. |
| Elemental Analysis (CHN Analysis) | Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The results are compared with the theoretical values for the proposed hydrochloride salt structure. | Confirms the elemental composition and purity of the sample. Provides strong evidence for the presence of the hydrochloride salt when combined with other data. | Does not provide information about the arrangement of atoms. Requires a pure sample. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and confirm the protonation state of the amine.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the N-propylcyclohexanamine hydrochloride derivative in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay: 2 seconds.
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (ppm) of the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of protons.
-
The presence of a broad signal for the N-H proton in the ¹H NMR spectrum, which may shift upon addition of D₂O, is indicative of the ammonium salt.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).
Sample Preparation:
-
Free Basting (for volatility): Dissolve a small amount of the hydrochloride salt in a basic aqueous solution (e.g., 1M NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
Dilute the extract to a suitable concentration (e.g., 100 µg/mL) with the extraction solvent.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to the N-propylcyclohexanamine derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) corresponding to the free base.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentations for cyclic amines include alpha-cleavage adjacent to the nitrogen atom.
Elemental Analysis (CHN Analysis)
Objective: To confirm the elemental composition of the hydrochloride salt.
Instrumentation: CHN Elemental Analyzer.
Sample Preparation:
-
Ensure the sample is homogenous and finely ground.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
Analysis Procedure:
-
The sample is combusted at high temperatures (typically >950 °C) in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) is used to quantify the amount of each gas.
Data Analysis:
-
The instrument software calculates the percentage of Carbon, Hydrogen, and Nitrogen in the sample.
-
Compare the experimental percentages with the theoretical values calculated for the proposed molecular formula of the N-propylcyclohexanamine hydrochloride derivative. The results should be within ±0.4% of the theoretical values.
Comparative Data
The following tables present hypothetical but representative data for N-propylcyclohexanamine hydrochloride and two of its derivatives to illustrate the expected analytical results.
Table 1: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)
| Proton Assignment | N-propylcyclohexanamine HCl | 4-Methyl-N-propylcyclohexanamine HCl | N-Ethyl-N-propylcyclohexanamine HCl |
| N-H₂⁺ | ~9.5 (br s, 2H) | ~9.4 (br s, 2H) | ~9.8 (br s, 1H) |
| Cyclohexyl-H1 | ~3.0 (m, 1H) | ~2.9 (m, 1H) | ~3.2 (m, 1H) |
| Propyl-CH₂-N | ~2.8 (t, 2H) | ~2.7 (t, 2H) | ~3.0 (q, 2H), ~2.9 (t, 2H) |
| Cyclohexyl-H (other) | 1.2-2.0 (m, 10H) | 1.1-1.9 (m, 9H) | 1.2-2.1 (m, 10H) |
| Propyl-CH₂ | ~1.6 (sext, 2H) | ~1.5 (sext, 2H) | ~1.7 (sext, 2H) |
| Propyl-CH₃ | ~0.9 (t, 3H) | ~0.9 (t, 3H) | ~1.0 (t, 3H) |
| Methyl-CH₃ | - | ~0.95 (d, 3H) | - |
| Ethyl-CH₃ | - | - | ~1.2 (t, 3H) |
Table 2: Key Mass Spectral Data (EI-MS)
| Compound (Free Base) | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| N-propylcyclohexanamine | 141 | 112, 98, 84, 70, 56 |
| 4-Methyl-N-propylcyclohexanamine | 155 | 126, 112, 98, 84, 70 |
| N-Ethyl-N-propylcyclohexanamine | 169 | 154, 140, 112, 98, 84 |
Table 3: Elemental Analysis Data
| Compound | Molecular Formula | Theoretical %C | Experimental %C | Theoretical %H | Experimental %H | Theoretical %N | Experimental %N |
| N-propylcyclohexanamine HCl | C₉H₂₀ClN | 60.83 | 60.75 | 11.34 | 11.41 | 7.88 | 7.82 |
| 4-Methyl-N-propylcyclohexanamine HCl | C₁₀H₂₂ClN | 62.64 | 62.58 | 11.57 | 11.63 | 7.30 | 7.25 |
| N-Ethyl-N-propylcyclohexanamine HCl | C₁₁H₂₄ClN | 64.21 | 64.15 | 11.75 | 11.80 | 6.81 | 6.77 |
Visualizing the Validation Workflow
The following diagrams, created using the DOT language, illustrate the overall workflow for validating the structure of N-propylcyclohexanamine hydrochloride derivatives and the process of salt formation confirmation.
Caption: Overall workflow for the structural validation of N-propylcyclohexanamine hydrochloride derivatives.
Caption: Key analytical evidence confirming the formation of the hydrochloride salt.
Conclusion
The structural validation of N-propylcyclohexanamine hydrochloride derivatives requires a meticulous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, elemental analysis, and, when possible, X-ray crystallography, researchers can achieve unambiguous confirmation of the chemical structure and the presence of the hydrochloride salt. The detailed protocols and comparative data presented in this guide serve as a valuable resource for ensuring the quality and integrity of these compounds in research and development settings.
A Comparative Guide to Catalysts for the Synthesis of N-Propylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of N-Propylcyclohexanamine via Reductive Amination.
The synthesis of N-propylcyclohexanamine, a key secondary amine intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the reductive amination of cyclohexanone with propylamine. The choice of catalyst is a critical parameter influencing the efficiency, selectivity, and overall viability of this transformation. This guide provides a comparative analysis of common heterogeneous catalysts employed for this synthesis, supported by available experimental data, to aid researchers in catalyst selection and process optimization.
Comparative Performance Data
| Catalyst | Support | Reactants | Temperature (°C) | Pressure (H₂) | Solvent | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Palladium | Carbon (Pd/C) | Cyclohexanone, Aniline | 120 | 10 bar | Dioxane | ~95 | ~90 (N-cyclohexylaniline) | ~85 | [1] |
| Rhodium | Carbon (Rh/C) | Phenol, Cyclohexylamine | 140 | 2.5 bar | tert-amyl alcohol | >95 (Phenol) | 39 (Dicyclohexylamine) | - | [2] |
| Rhodium-Nickel | Silica (Rh-Ni/SiO₂) | Cyclohexanone, Ammonia | 100 | 2 bar | Cyclohexane | 99.8 | 96.6 (Cyclohexylamine) | 96.4 | [3][4] |
| Raney Nickel | - | Cyclohexanone, Ammonia | 170 | - | Water | - | 91.3 (Cyclohexylamine) | - | [5] |
| Reductive Aminases | - | Cyclohexanone, various amines | 30 | - | Buffer | >99 | >99 (N-substituted cyclohexylamines) | - | [1] |
Note: The data presented for Pd/C, Rh/C, Rh-Ni/SiO₂, and Raney Nickel primarily focuses on the synthesis of other secondary or primary amines from cyclohexanone or related precursors due to the limited availability of specific data for N-propylcyclohexanamine. This data, however, provides valuable insights into the general activity and selectivity of these catalytic systems in reductive amination reactions of cyclohexanone. The enzymatic approach using reductive aminases shows high potential for selective N-alkylation.
Reaction Pathway and Experimental Workflow
The synthesis of N-propylcyclohexanamine via reductive amination of cyclohexanone proceeds through a two-step sequence within a single pot. The initial step involves the condensation of cyclohexanone and propylamine to form an enamine or imine intermediate. Subsequently, this intermediate is hydrogenated in the presence of a catalyst to yield the final product, N-propylcyclohexanamine.
Caption: General reaction pathway for the synthesis of N-propylcyclohexanamine.
The experimental workflow for catalyst screening and optimization typically involves charging a high-pressure autoclave with the reactants, solvent, and catalyst, followed by pressurizing with hydrogen and heating to the desired temperature.
Caption: A typical experimental workflow for catalyst testing.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of secondary amines from cyclohexanone, which can be adapted for the synthesis of N-propylcyclohexanamine.
General Procedure for Reductive Amination using a Heterogeneous Catalyst (e.g., Pd/C)
This protocol is based on the synthesis of N-cyclohexylaniline and can be adapted for N-propylcyclohexanamine.[1]
-
Catalyst Pre-treatment (if required): Some catalysts, like Pd/C, may require reduction prior to use. This is typically done by heating the catalyst under a hydrogen flow.
-
Reaction Setup: In a high-pressure autoclave, combine cyclohexanone (1 equivalent), propylamine (1-1.5 equivalents), a suitable solvent (e.g., dioxane, ethanol, or cyclohexane), and the catalyst (e.g., 5 mol% Pd/C).
-
Reaction Conditions: Seal the autoclave and purge it with an inert gas (e.g., argon or nitrogen). Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and heat the mixture to the reaction temperature (e.g., 120 °C) with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or GC. Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Product Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The solvent is then removed from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Catalyst Characterization
To ensure reproducibility and understand catalyst performance, it is crucial to characterize the catalysts. Common techniques include:
-
Transmission Electron Microscopy (TEM): To determine particle size and dispersion of the metal on the support.
-
X-ray Diffraction (XRD): To identify the crystalline structure of the catalyst.
-
N₂ Physisorption (BET analysis): To measure the surface area and pore size distribution of the support and catalyst.
-
Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxides.
-
Chemisorption: To determine the active metal surface area.
Discussion of Catalyst Performance
-
Palladium on Carbon (Pd/C): Pd/C is a widely used and versatile hydrogenation catalyst. It has shown high activity in the reductive amination of cyclohexanone, although selectivity can be a challenge, with the potential for over-alkylation or side reactions.[2] The choice of solvent and other reaction parameters is critical in controlling the product distribution.
-
Rhodium-based Catalysts (Rh/C, Rh-Ni/SiO₂): Rhodium catalysts have demonstrated excellent activity and selectivity in the reductive amination of cyclohexanone, particularly for the synthesis of the primary amine, cyclohexylamine.[3][4] The addition of a second metal, such as Nickel, can enhance the catalytic performance.[3][4] For secondary amine synthesis, Rh/C has also shown effectiveness, though it can also promote hydrogenation of the aromatic ring in phenolic substrates.[2]
-
Raney Nickel: Raney Nickel is a cost-effective and highly active catalyst for hydrogenations and reductive aminations.[5] It is often used in industrial processes. However, it can be pyrophoric and requires careful handling. Its high activity might lead to lower selectivity in some cases.
-
Enzymatic Catalysts (Reductive Aminases): Biocatalysis using reductive aminases presents a promising green alternative. These enzymes can exhibit very high conversion and selectivity under mild reaction conditions (room temperature, atmospheric pressure, aqueous media).[1] This approach avoids the use of high pressures and temperatures, and potentially toxic metal catalysts.
Conclusion
The selection of an optimal catalyst for the synthesis of N-propylcyclohexanamine is a multi-faceted decision that depends on the desired scale of production, cost considerations, and the importance of selectivity. While noble metal catalysts like Palladium and Rhodium on various supports offer high activity, Raney Nickel provides a more economical option. For highly selective and sustainable synthesis, enzymatic catalysis with reductive aminases is an emerging and powerful alternative. Further research focusing on a direct comparative study of these catalysts specifically for the synthesis of N-propylcyclohexanamine under standardized conditions would be highly valuable to the scientific community.
References
Benchmarking N-propylcyclohexanamine Hydrochloride Synthesis: A Comparative Guide to Literature Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of established literature methods for the synthesis of N-propylcyclohexanamine hydrochloride, a valuable secondary amine salt. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in selecting the most suitable synthetic route.
The primary and most well-documented route to N-propylcyclohexanamine is the reductive amination of cyclohexanone with n-propylamine. This method involves the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling. Variations in this core methodology primarily lie in the choice of reducing agent and catalyst, which significantly impact reaction efficiency, cost, and environmental footprint.
Comparative Analysis of Synthesis Methods
This section details two prominent methods for the synthesis of N-propylcyclohexanamine hydrochloride, outlining the key performance indicators for each.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Borohydride Reduction |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Borohydride (NaBH₄) |
| Catalyst | Platinum on Carbon (Pt/C) | None (acid-catalyzed imine formation) |
| Solvent | Ethanol | Methanol |
| Reaction Time | 6 - 8 hours | 3 - 5 hours |
| Yield | ~85-90% | ~75-80% |
| Purity | High (>98%) | Good (>95%) |
| Key Advantages | High yield and purity, catalyst can be recycled. | Milder reaction conditions, no specialized pressure equipment required. |
| Key Disadvantages | Requires specialized hydrogenation equipment, handling of flammable H₂ gas. | Lower yield, potential for side reactions if not controlled. |
Experimental Protocols
Method 1: Catalytic Hydrogenation with Platinum on Carbon
This method represents a robust and high-yielding approach to N-propylcyclohexanamine hydrochloride.
Step 1: Reductive Amination
-
In a high-pressure reactor, a solution of cyclohexanone (1.0 eq), n-propylamine (1.2 eq), and 5% Platinum on Carbon (Pt/C) catalyst (0.02 eq) in ethanol is prepared.
-
The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for 6-8 hours, while maintaining the hydrogen pressure.
-
Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate, containing N-propylcyclohexanamine, is concentrated under reduced pressure.
Step 2: Hydrochloride Salt Formation
-
The crude N-propylcyclohexanamine is dissolved in diethyl ether.
-
A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete.
-
The resulting white solid, N-propylcyclohexanamine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Figure 1. Workflow for Catalytic Hydrogenation Synthesis.
Method 2: Reductive Amination using Sodium Borohydride
This approach offers a more accessible alternative, avoiding the need for high-pressure hydrogenation equipment.
Step 1: Imine Formation and Reduction
-
To a stirred solution of cyclohexanone (1.0 eq) and n-propylamine (1.2 eq) in methanol, a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
The reaction mixture is then cooled to 0°C in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude N-propylcyclohexanamine.
Step 2: Hydrochloride Salt Formation
-
The crude amine is dissolved in isopropyl alcohol.
-
Concentrated hydrochloric acid is added dropwise until the pH is acidic.
-
The solution is cooled, and the precipitated N-propylcyclohexanamine hydrochloride is collected by filtration, washed with a small amount of cold isopropyl alcohol, and dried.
Figure 2. Comparison of Synthesis Methods.
Conclusion
Both catalytic hydrogenation and sodium borohydride reduction are viable methods for the synthesis of N-propylcyclohexanamine hydrochloride. The choice between these methods will depend on the specific requirements of the researcher, including available equipment, desired yield and purity, and scale of the reaction. For high-purity and high-yield synthesis on a larger scale, catalytic hydrogenation is the superior method, provided the necessary equipment is available. For smaller-scale laboratory synthesis where simplicity and accessibility are key, the sodium borohydride method offers a practical and effective alternative.
Analysis of N-propylcyclohexanamine Hydrochloride for Potential Psychoactive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
This guide provides a comparative analysis of N-propylcyclohexanamine hydrochloride, a simple N-alkylated cyclohexanamine, for its potential psychoactive properties. Due to a lack of direct pharmacological data on this compound, this analysis relies on a structure-activity relationship (SAR) approach, drawing comparisons with structurally related compounds, particularly those within the broader class of cyclohexanamines. This document outlines a proposed research workflow to elucidate the psychoactive profile of N-propylcyclohexanamine hydrochloride, including essential in vitro and in vivo assays. The objective is to furnish a foundational framework for researchers interested in the systematic evaluation of this and other novel psychoactive substances.
Introduction
N-propylcyclohexanamine hydrochloride is a chemical compound belonging to the cyclohexanamine class. While complex arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are well-characterized dissociative anesthetics with significant psychoactive effects, the pharmacological profile of simpler N-alkylated cyclohexanamines remains largely unexplored. The absence of an aryl moiety in N-propylcyclohexanamine distinguishes it significantly from its more notorious relatives, suggesting that its psychoactive properties, if any, may differ substantially. This guide aims to bridge the current knowledge gap by proposing a systematic investigation into the potential psychoactive properties of N-propylcyclohexanamine hydrochloride.
Structural Comparison with Psychoactive Analogues
The psychoactive effects of arylcyclohexylamines are primarily attributed to their interaction with the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters. The aryl group in these compounds is crucial for high-affinity binding to these targets. The lack of this functional group in N-propylcyclohexanamine hydrochloride suggests a potentially lower affinity for these classical targets. However, the cyclohexylamine scaffold itself, with its N-propyl substitution, may confer activity at other central nervous system (CNS) targets.
To contextualize the potential pharmacology of N-propylcyclohexanamine hydrochloride, a comparison with relevant compounds is presented in Table 1.
| Compound | Chemical Structure | Known Psychoactive Properties | Primary Mechanism of Action |
| N-propylcyclohexanamine | C9H19N | Unknown | Hypothesized to have low-potency monoaminergic and/or sigma receptor activity |
| Phencyclidine (PCP) | C17H25N | Dissociative, Hallucinogenic, Stimulant | Non-competitive NMDA receptor antagonist, Dopamine reuptake inhibitor |
| Ketamine | C13H16ClNO | Dissociative anesthetic, Antidepressant | Non-competitive NMDA receptor antagonist |
| Propylhexedrine | C10H21N | Stimulant, Decongestant | Adrenergic and dopaminergic agonist |
Table 1: Structural and Pharmacological Comparison of N-propylcyclohexanamine with Known Psychoactive Compounds.
Proposed Experimental Workflow for Psychoactive Profiling
A comprehensive assessment of the psychoactive potential of N-propylcyclohexanamine hydrochloride requires a multi-tiered experimental approach, progressing from in vitro receptor screening to in vivo behavioral assays. The proposed workflow is depicted in the following diagram.
Caption: Proposed workflow for the systematic evaluation of psychoactive properties.
Detailed Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of N-propylcyclohexanamine hydrochloride at a panel of CNS receptors and transporters implicated in psychoactive effects.
Protocol:
-
Target Selection: A broad panel of receptors and transporters should be screened, including but not limited to:
-
Dopamine transporters (DAT)
-
Serotonin transporters (SERT)
-
Norepinephrine transporters (NET)
-
NMDA receptors
-
Sigma receptors (σ1 and σ2)
-
Adrenergic receptors (α and β subtypes)
-
Dopamine receptors (D1-D5 subtypes)
-
Serotonin receptors (various subtypes)
-
-
Assay Principle: Competitive radioligand binding assays will be performed using cell membranes prepared from cells expressing the target receptor or transporter.
-
Procedure:
-
Incubate cell membranes with a specific radioligand and varying concentrations of N-propylcyclohexanamine hydrochloride.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding).
-
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or modulator) of N-propylcyclohexanamine hydrochloride at targets identified in the binding assays.
Protocol (Example for Monoamine Transporters):
-
Assay Principle: Measure the uptake of a radiolabeled substrate (e.g., [3H]dopamine for DAT) into cells expressing the transporter in the presence of varying concentrations of the test compound.
-
Procedure:
-
Plate cells expressing the target transporter in a multi-well format.
-
Pre-incubate the cells with varying concentrations of N-propylcyclohexanamine hydrochloride.
-
Initiate uptake by adding the radiolabeled substrate.
-
Terminate the uptake after a defined period by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 for uptake inhibition.
-
The signaling pathway for a typical G-protein coupled receptor (GPCR) that might be investigated is illustrated below.
Caption: Generalized G-protein coupled receptor signaling pathway.
In Vivo Behavioral Assays
Objective: To assess the behavioral effects of N-propylcyclohexanamine hydrochloride in animal models to identify potential stimulant, depressant, anxiolytic, anxiogenic, or dissociative-like properties.
Proposed Assays:
-
Locomotor Activity: To measure stimulant or depressant effects.
-
Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.
-
Forced Swim Test: To screen for potential antidepressant-like activity.
-
Prepulse Inhibition of the Acoustic Startle Response: To evaluate sensorimotor gating, which can be disrupted by hallucinogens and dissociatives.
-
Drug Discrimination: To determine if the subjective effects of the compound are similar to known psychoactive drugs.
Conclusion and Future Directions
The psychoactive potential of N-propylcyclohexanamine hydrochloride is currently unknown. Based on its chemical structure, it is unlikely to possess the potent NMDA receptor antagonist properties of arylcyclohexylamines. However, the possibility of activity at monoamine transporters or other CNS targets cannot be excluded and warrants investigation. The proposed experimental workflow provides a robust framework for the systematic evaluation of this and other novel N-alkylated cyclohexanamines. The data generated from these studies will be crucial for understanding the structure-activity relationships of this chemical class and for identifying any potential therapeutic or abuse liability. Researchers are encouraged to follow this or a similar systematic approach to ensure a thorough and responsible investigation of novel psychoactive compounds.
A Comparative Guide to J-Jun N-Terminal Kinase (JNK) Inhibitors: Evaluating Novel N-propylcyclohexanamine Derivatives Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the efficacy of novel c-Jun N-terminal kinase (JNK) inhibitors, with a focus on the emerging class of N-propylcyclohexanamine derivatives. While specific quantitative efficacy data for N-propylcyclohexanamine-derived JNK inhibitors is not yet publicly available, this document outlines the established benchmarks and experimental protocols necessary for their evaluation. We present a detailed comparison of two well-characterized, standard JNK inhibitors, SP600125 and JNK-IN-8, to serve as a reference for future studies.
The JNK Signaling Pathway: A Critical Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are key mediators in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] Upon activation, a phosphorylation cascade leads to the activation of JNK, which in turn phosphorylates a range of downstream targets, most notably the transcription factor c-Jun.[1] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the regulation of genes involved in critical cellular processes such as inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[2][3]
A specific example of a novel JNK inhibitor is the N-propylcyclohexanamine derivative, (1s,4s)-N-ethyl-4-(3-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-propylcyclohexanamine, identified in recent patent literature as a 7-Azaindole derivative with JNK inhibitory activity.
Figure 1: Simplified JNK Signaling Pathway and Point of Inhibition.
Comparative Efficacy of Standard JNK Inhibitors
To establish a baseline for the evaluation of novel compounds, the following tables summarize the in vitro and cellular efficacy of two widely used JNK inhibitors, SP600125 and JNK-IN-8. IC50 values represent the concentration of the inhibitor required to reduce the activity of the purified JNK enzyme by 50%, while EC50 values indicate the concentration needed to inhibit the phosphorylation of c-Jun in a cellular context by 50%.
Table 1: In Vitro Inhibitory Activity (IC50) of Standard JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Selectivity Highlights |
| SP600125 | 40[4][5] | 40[4][5] | 90[4][5] | Reversible, ATP-competitive inhibitor.[6] Shows selectivity over a range of other kinases but can inhibit other kinases at higher concentrations.[7] |
| JNK-IN-8 | 4.7[8][9] | 18.7[8][9] | 1[8] | Irreversible inhibitor.[8] Exhibits high selectivity for JNK isoforms over a broad panel of other kinases.[10] |
Table 2: Cellular Efficacy (EC50) of Standard JNK Inhibitors
| Inhibitor | Cell Line | EC50 (nM) for c-Jun Phosphorylation Inhibition |
| SP600125 | Jurkat T cells | 5,000 - 10,000[6] |
| JNK-IN-8 | HeLa | 486[8] |
| A375 | 338[8] |
Experimental Protocols for Efficacy Determination
Accurate and reproducible experimental design is crucial for the comparative evaluation of JNK inhibitors. The following are detailed methodologies for key experiments used to determine the efficacy of these compounds.
Experimental Workflow
A typical workflow for assessing the efficacy of a novel JNK inhibitor involves a multi-step process, starting from in vitro kinase assays to cellular assays that confirm the inhibitor's activity in a biological context.
Figure 2: General Experimental Workflow for JNK Inhibitor Evaluation.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of JNK enzyme activity.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Substrate (e.g., ATF2)
-
ATP
-
Test inhibitors (including N-propylcyclohexanamine derivatives and standards)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer
Procedure:
-
Reaction Setup: In a 384-well plate, add the JNK enzyme, substrate, and test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[11]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.[1]
Cellular Assay: Western Blot for Phospho-c-Jun
This method determines the inhibitor's ability to block JNK activity within a cellular environment by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cultured cells (e.g., HeLa or Jurkat)
-
JNK activator (e.g., anisomycin or UV radiation)
-
Test inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1 hour).
-
Stimulation: Induce the JNK pathway by treating the cells with a JNK activator (e.g., anisomycin for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12][13]
-
Immunoblotting:
-
Detection: Apply an ECL substrate and detect the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities for both phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the level of inhibition at each inhibitor concentration and calculate the EC50 value.[15]
Conclusion
The development of novel JNK inhibitors, such as those derived from N-propylcyclohexanamine, holds significant promise for the treatment of a wide range of diseases. A rigorous and standardized approach to evaluating their efficacy is paramount. By utilizing the established benchmarks of standard inhibitors like SP600125 and JNK-IN-8 and employing robust experimental protocols as detailed in this guide, researchers can effectively characterize the potency and cellular activity of new chemical entities. This comparative framework will be instrumental in identifying the most promising candidates for further preclinical and clinical development.
References
- 1. promega.com [promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. graylab.stanford.edu [graylab.stanford.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of N-propylcyclohexanamine Hydrochloride
Researchers and drug development professionals handling N-propylcyclohexanamine hydrochloride must adhere to stringent disposal protocols to mitigate risks to both human health and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this chemical, ensuring operational safety and regulatory adherence.
Hazard Profile and Regulatory Framework
The disposal of chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) oversees the implementation of the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous waste from its generation to its final disposal.[4][5][6] State-level regulations, such as those from the Texas Commission on Environmental Quality (TCEQ) or the New York State Department of Environmental Conservation (DEC), may impose additional requirements.[5][7]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of N-propylcyclohexanamine hydrochloride:
-
Hazard Assessment: Before handling, consult the Safety Data Sheet (SDS) for N-propylcyclohexanamine hydrochloride. If an SDS for the specific compound is unavailable, review the SDS for structurally similar chemicals to understand the potential hazards, including corrosivity, flammability, and toxicity.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] If there is a risk of inhalation, use a respirator with a suitable cartridge.
-
Waste Segregation and Collection:
-
Do not mix N-propylcyclohexanamine hydrochloride with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent degradation or reaction.
-
The label should clearly identify the contents as "Hazardous Waste: N-propylcyclohexanamine hydrochloride," along with the associated hazards (e.g., Corrosive, Flammable, Toxic).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep the container away from incompatible materials such as strong oxidizing agents and acids.[1][2][8]
-
Ensure the storage area has secondary containment to prevent spills from reaching the environment.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the date, quantity, and disposal method.
-
Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately and retained in accordance with regulatory requirements.[7]
-
Important Considerations:
-
Never dispose of N-propylcyclohexanamine hydrochloride down the drain or in regular trash. [9] This can lead to environmental contamination and may violate federal and state regulations.
-
In case of a spill, immediately evacuate the area and follow your institution's spill response procedures. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[2][8]
Quantitative Hazard Data Summary
The following table summarizes key hazard information for similar compounds, which can be used as a reference for handling N-propylcyclohexanamine hydrochloride.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples | Reference |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. | [1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| Flammable Liquid | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | P201: Obtain special instructions before use. | |
| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of N-propylcyclohexanamine hydrochloride.
Caption: Workflow for the compliant disposal of N-propylcyclohexanamine hydrochloride.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. nj.gov [nj.gov]
- 9. acs.org [acs.org]
Essential Safety and Operational Protocols for Handling N-propylcyclohexanamine Hydrochloride
This guide provides crucial safety and logistical information for laboratory professionals working with N-propylcyclohexanamine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
N-propylcyclohexanamine hydrochloride and similar compounds are classified as hazardous materials, posing several risks.[1][2][3][4] They can cause severe skin burns, eye damage, and may lead to allergic skin reactions.[1][2] Inhalation or skin contact can be harmful, and there is a suspicion of potential damage to fertility or an unborn child.[1][4] The substance may also be a flammable liquid and vapor.[1][4]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the recommended PPE for handling N-propylcyclohexanamine hydrochloride.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear suitable protective gloves. | To prevent skin contact, which can cause burns, irritation, and allergic reactions.[2] |
| Body Protection | Wear protective clothing. An apron and/or rubber boots may be warranted under certain conditions.[1] | To protect against splashes and contamination of personal clothing.[2] Contaminated work clothing should not be allowed out of the workplace.[1] |
| Eye and Face Protection | Wear eye protection and face protection. A face shield should be used when conditions warrant.[1] | To protect against severe eye damage from splashes.[1][3] |
| Respiratory Protection | Use only with adequate ventilation.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | To prevent inhalation, which can be harmful and cause respiratory irritation.[1][2] |
Safe Handling and Storage Procedures
Handling:
-
Ventilation: Always handle N-propylcyclohexanamine hydrochloride in a well-ventilated area, preferably in a chemical fume hood.[2][6]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][2]
-
Hygiene: Wash hands thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the handling area.[4][7]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][5]
Storage:
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[2][7] A corrosion-resistant container or a container with a resistant inner liner is recommended.[3]
-
Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[5][7]
Emergency and Disposal Protocols
Emergency Procedures:
| Exposure/Spill Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.[3][7] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3][7] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Immediately call a poison center or health care provider.[3][7] |
| Spills | For small spills, contain and absorb with an inert material (e.g., sand, earth) and place in a suitable disposal container.[3] For large spills, dike the area to prevent spreading.[3] Avoid discharge into drains or surface water.[3] |
Disposal Plan:
-
Waste Classification: N-propylcyclohexanamine hydrochloride waste may be classified as hazardous waste due to its corrosive characteristics (EPA hazardous waste number D002).[3]
-
Disposal Method: Dispose of the contents and container in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain.[8] Waste should be collected in appropriate containers and may require incineration in a chemical incinerator with an afterburner and scrubber.[8]
Operational Workflow
The following diagram illustrates the standard workflow for handling N-propylcyclohexanamine hydrochloride, from preparation to disposal, emphasizing key safety checkpoints.
Caption: Workflow for Safe Handling of N-propylcyclohexanamine Hydrochloride.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. aksci.com [aksci.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
